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9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Documentation Hub

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  • Product: 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
  • CAS: 10564-26-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

Introduction: The Bispidine Scaffold and the Significance of the 9,9-Dimethyl Substitution The 3,7-diazabicyclo[3.3.1]nonane framework, commonly referred to as bispidine, is a conformationally constrained bicyclic diamin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bispidine Scaffold and the Significance of the 9,9-Dimethyl Substitution

The 3,7-diazabicyclo[3.3.1]nonane framework, commonly referred to as bispidine, is a conformationally constrained bicyclic diamine that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its rigid structure provides a robust scaffold for the precise spatial orientation of functional groups, making it an invaluable building block in the design of ligands for a diverse array of biological targets.[1] Derivatives of the bispidine core are found in naturally occurring alkaloids such as sparteine and cytisine and have been developed as potent ligands for nicotinic acetylcholine receptors (nAChRs), opioid receptors, and as antiarrhythmic agents.[1]

This guide focuses on a specific derivative, 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. The introduction of a gem-dimethyl group at the C9 position imparts distinct properties to the parent bispidine scaffold. This substitution can influence the conformational equilibrium of the bicyclic system, modulate the basicity of the distal nitrogen atoms, and enhance metabolic stability, a desirable trait in drug development. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is central to its chemical behavior. The bicyclic system is composed of two fused piperidine rings, with the gem-dimethyl group situated at the bridging carbon.

Caption: Chemical structure of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Table 1: Core Physicochemical Properties of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

PropertyValueSource
Molecular Formula C₉H₁₈N₂[2]
Molecular Weight 154.25 g/mol [2]
CAS Number 10564-26-8[2]
XLogP3 (Computed) 0.6[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]

Basicity and pKa Considerations

A comprehensive study on the basicity of various 3,7-diazabicyclo[3.3.1]nonane derivatives in acetonitrile has shown that the electronic and steric effects of substituents significantly influence their pKa values.[3] The parent, unsubstituted bispidine is a strong base. The gem-dimethyl group at the C9 position is not expected to exert a strong direct electronic effect on the distant nitrogen atoms. However, it can influence the conformational preference of the bicyclic system, which in turn can affect the accessibility of the nitrogen lone pairs and their solvation, thereby subtly modulating the basicity. It is anticipated that the pKa values will be in the range of typical secondary aliphatic amines, likely between 9 and 11 in aqueous solution.

Synthesis and Purification: A Methodological Approach

The synthesis of the bispidine scaffold is classically achieved through a double Mannich reaction.[4] For 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, a plausible synthetic route would first involve the preparation of a 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one intermediate, followed by reduction of the keto group.

Synthesis_Workflow A Starting Materials: 3,3-Dimethyl-4-piperidone, Formaldehyde, Ammonia B Double Mannich Reaction A->B C Intermediate: 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one B->C D Wolff-Kishner or Clemmensen Reduction C->D E Product: 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane D->E F Purification: Distillation or Crystallization E->F

Caption: Proposed synthetic workflow for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Experimental Protocol: Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

Part 1: Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-dimethyl-4-piperidone hydrochloride (1 equivalent), aqueous formaldehyde (37 wt. %, 2.5 equivalents), and a suitable solvent such as ethanol.

  • Addition of Amine: Slowly add an aqueous solution of ammonia (2.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. Basify the residue with a saturated solution of sodium hydroxide to a pH > 12.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Reduction of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1 equivalent) in a high-boiling solvent like diethylene glycol.

  • Reagent Addition: Add hydrazine hydrate (4-5 equivalents) and potassium hydroxide pellets (4-5 equivalents) to the solution.

  • Reaction: Heat the mixture to 180-200 °C and allow it to reflux for 4-6 hours. Water and excess hydrazine will distill off.

  • Work-up: Cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts over a suitable drying agent, filter, and remove the solvent under reduced pressure. The final product, 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, can be further purified by vacuum distillation or by crystallization of a suitable salt.

Spectroscopic Characterization

The structural elucidation of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons as a singlet, and complex multiplets for the methylene and bridgehead protons of the bicyclic system. The chemical shifts of the protons adjacent to the nitrogen atoms will be particularly informative.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two methyl carbons, the quaternary carbon at C9, and the methylene and methine carbons of the bispidine core. The chemical shifts will be influenced by the proximity to the nitrogen atoms.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.25 g/mol ).[2]

While specific spectral data for this compound is not widely published, data from related bispidine derivatives can provide a reference for expected chemical shifts. For instance, in a 3,7-disubstituted bicyclononan-9-one, the bridgehead protons (H-1 and H-5) appear around 1.54 ppm, while the methylene protons adjacent to the nitrogens are observed in the range of 2.07-3.89 ppm.[5]

Reactivity and Applications

The two secondary amine functionalities of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane are the primary sites of its reactivity. They can undergo a variety of chemical transformations, including:

  • N-Alkylation and N-Arylation: The nitrogen atoms can be readily alkylated or arylated to introduce diverse substituents, which is a common strategy in the development of new drug candidates.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

  • Coordination Chemistry: The lone pairs on the nitrogen atoms make this compound an excellent bidentate ligand for a variety of metal ions. Bispidine-metal complexes have been explored for their catalytic and medicinal properties.[6]

The rigid bispidine scaffold is particularly valuable in drug design as it reduces the entropic penalty upon binding to a biological target. The 9,9-dimethyl substitution can further rigidify the structure and provide a handle for modulating lipophilicity and metabolic stability. Derivatives of the bispidine core have been investigated as orexin receptor antagonists for the treatment of sleep disorders and as ligands for nicotinic acetylcholine receptors for potential applications in neurological disorders.[1][7]

Conclusion

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a valuable synthetic building block with a unique combination of structural rigidity and chemical functionality. Its basic properties, governed by the two nitrogen atoms, and the conformational influence of the gem-dimethyl group make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its core properties to aid researchers in its effective application.

References

  • Gundisch, D., & Nicke, A. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 22(1), 137-152. [Link]

  • National Institute of Standards and Technology. (n.d.). 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1981). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry, 46(24), 4935-4939. [Link]

  • Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System1. Journal of the American Chemical Society, 75(16), 3820-3822. [Link]

  • Toom, L., Kütt, A., Kaljurand, I., Leito, I., Ottosson, H., Grennberg, H., & Gogoll, A. (2006). Substituent effects on the basicity of 3,7-diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 71(19), 7155-7164. [Link]

  • Bhattacharjee, A., Jana, A., & Moorthy, J. N. (2018). A Dimeric Bis(melamine)-Substituted Bispidine for Efficient Transmembrane H+/Cl− Cotransport. Angewandte Chemie International Edition, 57(34), 10972-10976. [Link]

  • Kulakov, I. V., Faskhutdinov, M. F., Khaliullin, R. S., & Praliyev, K. D. (2023). Synthesis of N,N′-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines. The Journal of Organic Chemistry, 88(12), 8031-8041. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Cui, H., Goddard, R., & Pörschke, K. R. (2011). Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). Synthesis, 2011(23), 3863-3866. [Link]

  • Zhang, Y., & Chen, P. R. (2016). Diazaborine Mediated Bicyclization of Native Peptides with Inducible Reversibility. Angewandte Chemie International Edition, 55(39), 11797-11801. [Link]

  • Kulakov, I. V., Faskhutdinov, M. F., Khaliullin, R. S., & Praliyev, K. D. (2023). Synthesis of N,N'-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines. The Journal of Organic Chemistry, 88(12), 8031-8041. [Link]

  • Vatsadze, S. Z., Semashko, V. S., Manaenkova, M. A., Krut'ko, D. P., Nelyubina, Y. V., & Zefirov, N. S. (2017). Crystal structures and supramolecular features of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclopentane]-2,4,6,8-tetraone and 9-methyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone dimethylformamide monosolvate. Acta Crystallographica Section C: Structural Chemistry, 73(7), 714-720. [Link]

  • Medved'ko, A. V., Egorova, B. V., Komarova, A. A., Rakhimov, R. D., Krut'ko, D. P., Kalmykov, S. N., & Vatsadze, S. Z. (2021). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules, 26(21), 6489. [Link]

  • Kulakov, I. V., Faskhutdinov, M. F., Khaliullin, R. S., & Praliyev, K. D. (2023). Synthesis of N,N'-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines. The Journal of Organic Chemistry, 88(12), 8031-8041. [Link]

  • Combrink, K. D., & Scheiper, B. (2013). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane metal complexes. U.S.
  • Behner, O., et al. (1991). Use of new and known 3,7-di:aza-bi:cyclo(3,3,1)nonane derivs. - as diuretics for treating oedema, coronary insufficiency and hypertonia.
  • Sharma, A. K., et al. (2021). Rationally Designed Bicyclic Peptides Prevent the Conversion of Aβ42 Assemblies Into Fibrillar Structures. Frontiers in Molecular Biosciences, 8, 641443. [Link]

  • Egorova, B. V., et al. (2024). Synthesis of bispidine based PSMA targeted conjugate and initial investigations. Preprints.org. [Link]

  • Comba, P., & Kerscher, M. (2007). Synthesis and Properties of Transition Metal Complexes of new 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Dissertation, Universität Heidelberg. [Link]

  • Kuleshov, R. G., et al. (1998). 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid derivatives. Russian Chemical Bulletin, 47(10), 2035-2041. [Link]

  • Ivanov, A. S., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Ziyaev, A. A., et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules, 26(24), 7578. [Link]

  • Liskamp, R. M. J., et al. (2002). Single-step formation of structurally defined bicyclic peptides via S(N)Ar cyclization. Organic Letters, 4(9), 1443-1446. [Link]

  • Boss, C., et al. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 534923, 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18913, 3,9-dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride. Retrieved from [Link].

  • Kuleshov, R. G., et al. (1998). 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid derivatives. Russian Chemical Bulletin, 47(10), 2035-2041. [Link]

Sources

Exploratory

An In-depth Technical Guide to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

For Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Elegance of the Bispidine Core The 3,7-diazabicyclo[3.3.1]nonane, colloquially known as bispidine, represents a fascinating and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of the Bispidine Core

The 3,7-diazabicyclo[3.3.1]nonane, colloquially known as bispidine, represents a fascinating and highly versatile bicyclic diamine scaffold. Its rigid, pre-organized structure, reminiscent of a molecular "basket," has captured the attention of chemists for decades. This unique topology makes it an exceptional building block in supramolecular chemistry, catalysis, and, most notably, medicinal chemistry. The inherent conformational rigidity of the bispidine core allows for the precise spatial orientation of substituents, a critical feature for designing ligands with high affinity and selectivity for biological targets. This guide focuses on a specific, yet important, derivative: 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS Number: 10564-26-8), exploring its synthesis, structural features, and potential applications in the broader context of bispidine chemistry.

Physicochemical and Structural Properties

While extensive experimental data for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is not widely published, its fundamental properties can be inferred from its structure and the well-documented characteristics of the bispidine family.

PropertyValue (Predicted/Inferred)
CAS Number 10564-26-8
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.25 g/mol
Appearance Likely a white crystalline solid
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, and methanol. Limited solubility in water.
Boiling Point Not determined
Melting Point Not determined
Conformational Analysis: A Tale of Two Chairs

The conformational landscape of the bispidine skeleton is dominated by three primary forms: chair-chair, boat-chair, and boat-boat. In the absence of bulky N-substituents, the chair-chair conformation is generally the most stable, minimizing steric interactions.[1] The introduction of the gem-dimethyl group at the C9 position is not expected to alter this preference significantly. This rigid chair-chair conformation is crucial as it dictates the relative positioning of the nitrogen lone pairs and any substituents at the nitrogen or carbon atoms.

cluster_0 Chair-Chair Conformation cluster_1 Boat-Chair Conformation cluster_2 Boat-Boat Conformation Chair-Chair Chair-Chair Boat-Chair Boat-Chair Boat-Boat Boat-Boat

Caption: Conformational isomers of the bispidine core.

Synthesis of the 9,9-Dimethylbispidine Scaffold

Proposed Synthetic Pathway

The synthesis would likely commence with a substituted piperidone, followed by a one-pot condensation with formaldehyde and a primary amine.

G A 3,3-Dimethyl-4-piperidone D N,N'-Disubstituted-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane A->D Double Mannich Reaction B Primary Amine (e.g., Benzylamine) B->D C Formaldehyde C->D E Deprotection D->E e.g., Hydrogenolysis for Benzyl groups F 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane E->F

Caption: Proposed synthetic route to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N,N'-Dibenzyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane

  • To a solution of 3,3-dimethyl-4-piperidone hydrochloride (1 eq) in ethanol, add benzylamine (2.2 eq) and paraformaldehyde (2.5 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to yield 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

  • Dissolve the N,N'-dibenzyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane (1 eq) in methanol.

  • Add a catalytic amount of palladium on carbon (10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired product.

Spectroscopic Characterization (Expected)

Technique Expected Features
¹H NMR - A singlet in the upfield region (around 1.0-1.2 ppm) corresponding to the two methyl groups at C9.- A complex series of multiplets in the range of 2.0-3.5 ppm for the methylene protons of the bicyclic system.- A broad singlet for the N-H protons, which may be exchangeable with D₂O. The chemical shift will be concentration and solvent dependent.
¹³C NMR - A quaternary carbon signal for C9.- Signals for the two methyl carbons attached to C9.- Several distinct signals for the methylene carbons of the piperidine rings.- Signals for the bridgehead carbons (C1 and C5).
IR - N-H stretching vibrations in the region of 3300-3500 cm⁻¹.- C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.- C-N stretching vibrations in the fingerprint region.
MS (EI) - A molecular ion peak (M⁺) at m/z = 154.- Fragmentation patterns characteristic of the loss of methyl groups and cleavage of the bicyclic ring system.

Applications in Research and Development

The true value of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane lies in its potential as a versatile building block and ligand. The gem-dimethyl group at the C9 position can offer subtle but significant steric and electronic effects that can be exploited in various applications.

Medicinal Chemistry: A Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Ligands

The parent bispidine scaffold is a known pharmacophore that interacts with nicotinic acetylcholine receptors (nAChRs).[2] These receptors are implicated in a variety of neurological disorders, making them attractive drug targets. The 9,9-dimethyl substitution can influence the binding affinity and selectivity of bispidine-based ligands for different nAChR subtypes. The methyl groups can provide steric hindrance that may favor binding to specific receptor pockets while preventing interactions with others.

Coordination Chemistry and Catalysis

The two nitrogen atoms of the bispidine core are excellent coordination sites for transition metals. The rigid framework pre-organizes the nitrogen lone pairs for chelation, leading to the formation of stable metal complexes. These complexes have potential applications in catalysis, for example, in oxidation reactions or asymmetric synthesis. The 9,9-dimethyl groups can modulate the steric environment around the metal center, influencing the catalytic activity and selectivity.

G cluster_0 Core Scaffold cluster_1 Potential Applications A 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane B Medicinal Chemistry (e.g., nAChR Ligands) A->B Functionalization at N3, N7 C Coordination Chemistry (e.g., Metal Complexes) A->C Chelation of Metal Ions D Catalysis (e.g., Asymmetric Synthesis) C->D Catalytic Activity

Caption: Potential application pathways for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Future Outlook

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane represents an intriguing yet underexplored derivative of the versatile bispidine family. While detailed experimental data remains to be published, its structural features suggest significant potential in medicinal chemistry and catalysis. Future research should focus on the development of a robust and scalable synthesis, followed by a thorough characterization of its physicochemical and spectroscopic properties. Elucidation of its coordination chemistry with various transition metals and the exploration of its biological activity, particularly as a scaffold for nAChR ligands, will undoubtedly open new avenues for its application in drug discovery and materials science.

References

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. [Link]

  • Bispidine coordination chemistry. Dalton Transactions. [Link]

  • Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) | Request PDF. ResearchGate. [Link]

Sources

Foundational

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane molecular weight

An In-Depth Technical Guide to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Physicochemical Properties, Synthesis, and Therapeutic Potential Executive Summary This technical guide provides a comprehensive overview of 9,9-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Physicochemical Properties, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, a heterocyclic compound built upon the medicinally significant bispidine scaffold. The document details its core physicochemical properties, with a primary focus on its molecular weight, and outlines the strategic rationale behind its synthesis and characterization. Directed at researchers, medicinal chemists, and drug development professionals, this guide synthesizes fundamental data with practical insights into the compound's structural importance and its relevance in the design of novel therapeutics targeting the central nervous system and beyond.

Core Physicochemical and Structural Properties

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a substituted derivative of 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine. The addition of a gem-dimethyl group at the C9 position imparts specific steric and electronic properties while retaining the core bicyclic structure crucial for biological activity. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Weight 154.25 g/mol [1][2]
Exact Mass 154.146998583 Da[1]
Molecular Formula C₉H₁₈N₂[1]
CAS Number 10564-26-8[1][2]
IUPAC Name 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane[1]
SMILES CC1(C2CNCC1CNC2)C[1]
Synonyms 9,9-dimethyl-bispidine[1]

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// Atom nodes N3 [label="N", pos="0.5,1.5!"]; N7 [label="N", pos="-0.5,-1.5!"]; C1 [label="C", pos="-1.5,0.5!"]; C2 [label="-C", pos="0,1!"]; C4 [label="C-", pos="1,0!"]; C5 [label="C", pos="-1.5,-0.5!"]; C6 [label="-C", pos="0,-1!"]; C8 [label="C-", pos="1,0!"]; C9 [label="C", pos="-2.5,0!"]; CH3_A [label="CH₃", pos="-3.5,0.5!"]; CH3_B [label="CH₃", pos="-3.5,-0.5!"]; H3[label="H", pos="0.8,1.8!"]; H7 [label="H", pos="-0.8,-1.8!"];

// Invisible nodes for bridge connections C1_bridge [pos="-1.5,0.5!", shape=point]; C5_bridge [pos="-1.5,-0.5!", shape=point];

// Edges to represent bonds edge [len=1.2]; N3 -- C2 [label=""]; C2 -- C1_bridge [label=""]; C1_bridge -- N7 [label=""]; N7 -- C6 [label=""]; C6 -- C5_bridge [label=""]; C5_bridge -- N3 [label=""];

// Bridge C1_bridge -- C9 [label=""]; C5_bridge -- C9 [label=""];

// Gem-dimethyl group C9 -- CH3_A [label=""]; C9 -- CH3_B [label=""];

G

A[label="Substituted Piperidin-4-one"];
B[label="Primary Amine (R-NH₂)"];
C [label="Formaldehyde (CH₂O)"];
D [label="Double Mannich\nCyclocondensation", shape=ellipse, style=filled, fillcolor="#FBBC05"];
E [label="Substituted 3,7-Diazabicyclo[3.3.1]nonan-9-one\n(Bispidinone Core)"];
F [label="Reduction\n(e.g., Wolff-Kishner)", shape=ellipse, style=filled, fillcolor="#34A853"];
G [label="Final Bispidine Product"];

{A, B, C} -> D;
D -> E;
E -> F;
F -> G;

Caption: General synthetic workflow for the bispidine scaffold.

Representative Experimental Protocol: Synthesis of a Bispidinone Core

The following protocol is a representative example of the Mannich cyclocondensation used to form the bispidine core. This protocol is based on methodologies described in the literature and serves as a self-validating system for researchers. [3][4] Objective: To synthesize a 3,7-disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-one.

Materials:

  • 1-substituted-4-oxopiperidine

  • Primary amine (e.g., 1-(2-aminoethyl)piperazine)

  • Paraformaldehyde

  • Acetic acid

  • Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1-substituted-4-oxopiperidine in methanol under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add the primary amine, followed by paraformaldehyde and a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 5 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). [4]4. Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product, often a viscous oil, is purified using column chromatography on silica gel or aluminum oxide. The choice of eluent (e.g., benzene:dioxane or CH₂Cl₂:MeOH mixtures) depends on the polarity of the specific product. [5][4]6. Characterization: The structure of the purified bispidinone is confirmed using ¹H and ¹³C NMR spectroscopy. [4]

Molecular Weight Confirmation

While the molecular formula dictates the theoretical molecular weight, experimental verification is crucial for confirming the identity of a synthesized compound.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. For 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The mass spectrum will show a molecular ion peak (M⁺) corresponding to its exact mass, providing definitive confirmation of the molecular formula C₉H₁₈N₂. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR do not measure molecular weight directly but are essential for validating the structure. The number of signals, their chemical shifts, and splitting patterns confirm the connectivity of all 18 hydrogen and 9 carbon atoms, ensuring the correct isomer has been synthesized and indirectly validating the molecular formula. [3][4]

Applications and Relevance in Drug Discovery

The bispidine scaffold and its derivatives are of significant interest to drug development professionals due to their proven interaction with key biological targets, particularly within the central nervous system.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The bispidine framework is a well-established scaffold for designing ligands with high affinity and selectivity for nAChR subtypes. [5]These receptors are implicated in a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making bispidine derivatives promising candidates for therapeutic intervention. [5]* Orexin Receptor Antagonists: Derivatives of the 3,7-diazabicyclo[3.3.1]nonane core have been developed as antagonists of orexin receptors. These receptors play a critical role in regulating sleep, appetite, and mood, and their antagonists are investigated for the treatment of insomnia, anxiety, and addiction disorders. [6]* Other Therapeutic Targets: The versatility of the bispidine scaffold has led to its exploration in other areas, including the development of antiarrhythmic drugs, opioid receptor ligands, and even cytotoxic agents for oncology. [7][5]The ability to modify substituents at the N3, N7, and C9 positions allows for fine-tuning of the molecule's pharmacological profile for a wide array of targets.

G cluster_0 Core Scaffold cluster_1 Biological Targets cluster_2 Therapeutic Areas Core 9,9-Dimethyl-3,7-diazabicyclo [3.3.1]nonane Targets nAChRs Orexin Receptors Opioid Receptors Ion Channels Core:f0->Targets:f0 Modulation Core:f0->Targets:f1 Antagonism Core:f0->Targets:f2 Ligand Design Applications CNS Disorders (Alzheimer's, Parkinson's) Sleep & Anxiety Disorders Addiction & Pain Management Oncology Targets:f0->Applications:f0 Targets:f1->Applications:f1 Targets:f2->Applications:f2 Targets:f3->Applications:f3

Caption: Therapeutic potential of the bispidine scaffold.

Conclusion

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, with a molecular weight of 154.25 g/mol , is more than a simple chemical entity. It represents a valuable building block in the field of medicinal chemistry, grounded by the privileged nature of its bispidine core. Its straightforward synthesis via the Mannich reaction and the extensive biological activities of its parent scaffold make it and its derivatives highly attractive for modern drug discovery programs. This guide provides the foundational knowledge and practical context necessary for researchers to leverage the unique structural and functional properties of this compound in the pursuit of novel therapeutics.

References

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Sources

Exploratory

The Enduring Scaffold: A Technical Guide to the Discovery and History of Bispidine Compounds

Introduction: The Architectural Allure of a Bicyclic Amine The bispidine scaffold, a rigid bicyclic diamine formally known as 3,7-diazabicyclo[3.3.1]nonane, represents a cornerstone in the architecture of both natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Allure of a Bicyclic Amine

The bispidine scaffold, a rigid bicyclic diamine formally known as 3,7-diazabicyclo[3.3.1]nonane, represents a cornerstone in the architecture of both natural products and synthetically crafted molecules of significant scientific interest.[1][2] Its unique conformational constraints and the strategic placement of its two nitrogen atoms have made it a privileged scaffold in fields as diverse as coordination chemistry, asymmetric catalysis, and medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for bispidine compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of this remarkable molecular framework. We will delve into the foundational Mannich reaction, explore the intricacies of bispidine's stereochemistry, and illuminate its multifaceted applications, underpinned by detailed experimental protocols and mechanistic insights.

Chapter 1: The Genesis of a Scaffold - A Historical Perspective

The journey of bispidine begins in the early 20th century with the pioneering work of German chemist Carl Mannich. In 1930, Mannich and his student P. Mohs first reported the synthesis of the 3,7-diazabicyclo[3.3.1]nonane core.[1] This seminal discovery was a direct outcome of their extensive investigations into the condensation reaction involving an amine, formaldehyde, and a compound with an active hydrogen, a transformation that now bears his name—the Mannich reaction. This powerful carbon-carbon bond-forming reaction provided the first synthetic entry into this unique bicyclic system.

While the initial discovery lay in the realm of synthetic organic chemistry, the significance of the bispidine scaffold was later underscored by its presence in a variety of naturally occurring alkaloids. Compounds like (-)-sparteine and (-)-cytisine, found in plants of the Genista and Lupinus species, feature the bispidine core and have long been recognized for their biological activities, including antiarrhythmic and anticonvulsant properties.[3]

The transition of bispidine from a synthetic curiosity to a valuable tool in coordination chemistry occurred in 1957, when the first transition metal complexes were reported. This opened a new chapter in the story of bispidine, establishing its role as a robust and versatile ligand capable of forming stable complexes with a wide array of metal ions.

Chapter 2: The Art of Synthesis - From Classical Reactions to Modern Innovations

The Mannich reaction remains the cornerstone of bispidine synthesis. The classical approach typically involves a one-pot, three-component condensation of a primary amine, formaldehyde, and a ketone with two α-hydrogens.

The Classical Mannich Reaction: A Step-by-Step Protocol

The synthesis of the parent bispidine is a multi-step process that begins with the formation of a substituted bispidinone. A representative three-step synthesis is outlined below:[4]

Step 1: Synthesis of N,N′-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This step involves the Mannich condensation of N-benzyl-4-piperidone, formaldehyde, and benzylamine.

  • Reagents and Stoichiometry:

    • N-benzyl-4-piperidone (1 equivalent)

    • Paraformaldehyde (excess)

    • Benzylamine (1 equivalent)

    • Solvent: Ethanol or a similar protic solvent

    • Acid catalyst (e.g., HCl)

  • Procedure:

    • To a stirred solution of N-benzyl-4-piperidone in ethanol, add benzylamine and paraformaldehyde.

    • Acidify the mixture with a catalytic amount of concentrated hydrochloric acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N,N′-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Step 2: Wolff-Kishner Reduction to N,N′-dibenzylbispidine

The carbonyl group of the bispidinone is reduced to a methylene group.

  • Reagents:

    • N,N′-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1 equivalent)

    • Hydrazine hydrate (excess)

    • Potassium hydroxide (or sodium hydroxide)

    • High-boiling solvent (e.g., diethylene glycol)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the bispidinone in diethylene glycol.

    • Add an excess of hydrazine hydrate and potassium hydroxide pellets.

    • Heat the mixture to reflux (typically around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and pour it into a large volume of cold water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry, and concentrate to yield N,N′-dibenzylbispidine.

Step 3: Catalytic Debenzylation to Bispidine

The benzyl protecting groups are removed to yield the parent bispidine.

  • Reagents:

    • N,N′-dibenzylbispidine (1 equivalent)

    • Catalyst: Palladium on carbon (Pd/C)

    • Hydrogen source: Hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium formate)

    • Solvent: Methanol or ethanol

  • Procedure:

    • Dissolve the N,N′-dibenzylbispidine in the chosen solvent in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi) or add the transfer hydrogenation reagent.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the parent bispidine.

Mechanistic Insights into the Mannich Reaction

The formation of the bispidine core via the Mannich reaction proceeds through a series of iminium ion formations and subsequent nucleophilic attacks.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enamine/Enol Formation cluster_3 Nucleophilic Attack cluster_4 Second Cyclization Amine R-NH2 Iminium_Ion [R-N+=CH2] Amine->Iminium_Ion + H+ Formaldehyde CH2O Formaldehyde->Iminium_Ion Mannich_Adduct Mannich Adduct Iminium_Ion->Mannich_Adduct Ketone Ketone Enamine Enamine/Enol Ketone->Enamine Tautomerization Enamine->Mannich_Adduct + Iminium Ion Enamine->Mannich_Adduct Bispidinone Bispidinone Mannich_Adduct->Bispidinone Intramolecular Cyclization

Caption: The generalized mechanism of the Mannich reaction for bispidine synthesis.

Modern Synthetic Approaches

While the classical Mannich reaction is robust, modern organic synthesis has introduced refinements to improve yields, reduce reaction times, and expand the diversity of accessible bispidine derivatives. One notable advancement is the use of microwave irradiation, which can significantly accelerate the reaction. For instance, the synthesis of bispidine-triazole derivatives has been shown to proceed in high yields in as little as one hour under microwave conditions, compared to 24 hours with conventional heating.

Chapter 3: The Three-Dimensional World of Bispidine - Structure and Stereochemistry

The rigid bicyclic structure of bispidine gives rise to distinct conformational isomers, with the relative energies of these conformers dictating the overall shape and reactivity of the molecule. The three primary conformations are the chair-chair (CC), chair-boat (CB), and boat-boat (BB).[5]

Bispidine_Conformations CC Chair-Chair (CC) (Most Stable) CB Chair-Boat (CB) CC->CB Conformational Isomerization BB Boat-Boat (BB) (Least Stable) CB->BB Conformational Isomerization

Caption: Conformational isomers of the bispidine scaffold.

The chair-chair conformation is generally the most thermodynamically stable due to the minimization of steric and torsional strain.[5] However, the substitution pattern on the nitrogen atoms and the carbon backbone can influence the conformational equilibrium. For instance, bulky substituents on the nitrogen atoms can favor the chair-boat conformation to alleviate steric hindrance. The conformational preferences of bispidine derivatives are typically elucidated using a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chapter 4: A Versatile Partner - Bispidine in Coordination Chemistry and Catalysis

The pre-organized nature of the two nitrogen atoms in the bispidine scaffold makes it an exceptional bidentate ligand. The rigidity of the backbone ensures that the lone pairs of the nitrogen atoms are directed into a well-defined coordination pocket, leading to the formation of highly stable metal complexes.

Coordination Chemistry

Bispidine and its derivatives form stable complexes with a wide range of transition metals, lanthanides, and other metal ions. The coordination geometry of the resulting complex is largely dictated by the denticity of the bispidine ligand and the electronic preferences of the metal center. By introducing additional coordinating moieties onto the bispidine backbone, ligands with higher denticities (e.g., tetradentate, pentadentate, hexadentate) can be synthesized, allowing for fine-tuning of the coordination environment.

Caption: Schematic of a bispidine ligand coordinating to a metal center.

Table 1: Representative Metal Complexes of Bispidine Derivatives

Metal IonBispidine LigandCoordination NumberApplication
Cu(II)Tetradentate bispidine4 or 5Catalyst for Henry reaction
Ni(II)Bidentate bispidine4Catalyst for C-C bond formation
Zn(II)Tetradentate bispidine4Catalyst for Henry reaction
⁶⁴Cu(II)Functionalized bispidine6PET imaging agent
Tb(III)Hexadentate bispidine8 or 9Luminescent probe
Asymmetric Catalysis

The development of chiral bispidine derivatives has opened up avenues for their use as ligands in asymmetric catalysis. The rigid scaffold provides a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in a variety of organic transformations. For example, chiral bispidine-copper complexes have been successfully employed as catalysts in the asymmetric Henry reaction, affording the desired nitroaldol products with excellent enantioselectivities.[6]

Chapter 5: The Bispidine Scaffold in Drug Discovery and Development

The structural rigidity and synthetic tractability of the bispidine core have made it an attractive scaffold for the design of novel therapeutic agents. The ability to introduce diverse functional groups at various positions on the bicyclic framework allows for the systematic exploration of structure-activity relationships.

Neurodegenerative Diseases

There is growing interest in the potential of bispidine derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease. One of the pathological hallmarks of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils.[7] Some bispidine compounds are being investigated as potential inhibitors of Aβ aggregation.[7] The rigid scaffold can be functionalized with moieties that are designed to interact with the Aβ peptide, thereby disrupting the aggregation process. While research in this area is still in the early stages, the bispidine platform offers a promising starting point for the development of novel disease-modifying therapies for Alzheimer's and other neurodegenerative conditions.

Radiopharmaceuticals

The high stability of bispidine-metal complexes makes them ideal candidates for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.[8] For instance, bispidine-based chelators have been developed for radiolabeling with positron-emitting radionuclides such as ⁶⁴Cu for use in Positron Emission Tomography (PET) imaging.[9] The rigid bispidine backbone securely sequesters the radioactive metal ion, preventing its release in vivo and ensuring that the imaging agent reaches its intended target.[8]

Conclusion: A Scaffold with an Enduring Legacy and a Bright Future

From its initial synthesis by Carl Mannich over nine decades ago, the bispidine scaffold has evolved from a chemical curiosity into a versatile and powerful tool in modern science.[1] Its rich history is a testament to the enduring importance of fundamental organic synthesis and the continuous quest for new molecular architectures. The unique structural and chemical properties of bispidine compounds have paved the way for their application in a wide range of fields, from the precise control of chemical reactions in catalysis to the development of innovative new medicines. As synthetic methodologies continue to advance and our understanding of the intricate interplay between molecular structure and function deepens, the bispidine scaffold is poised to play an even more significant role in addressing some of the most pressing challenges in science and medicine. The future of bispidine chemistry is undoubtedly bright, with a wealth of opportunities for further discovery and innovation.

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  • ResearchGate. (n.d.). Chiral bispidines for asymmetric synthesis. [Link]

  • RSC Publishing. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. [Link]

  • PubMed Central. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. [Link]

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Foundational

The Strategic Sourcing and Application of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Rigid Scaffold In the landscape of modern medicinal chemistry and materials science, the bicyclic diamine 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane stands out as a versatile an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Rigid Scaffold

In the landscape of modern medicinal chemistry and materials science, the bicyclic diamine 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane stands out as a versatile and strategically significant scaffold. Its rigid, pre-organized chair-chair conformation provides a unique three-dimensional framework that is increasingly exploited in the rational design of novel therapeutics and functional materials. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the commercial availability, chemical properties, synthesis, and diverse applications of this intriguing molecule.

The parent 3,7-diazabicyclo[3.3.1]nonane, also known as bispidine, is a naturally occurring structural motif found in various alkaloids, such as sparteine and cytisine, which are known to interact with ion channels and receptors.[1] The introduction of gem-dimethyl groups at the C9 position in 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane further enhances its rigidity and lipophilicity, making it an attractive building block for creating ligands with high affinity and selectivity for a range of biological targets. This guide will delve into the practical aspects of sourcing this compound and explore the scientific rationale behind its burgeoning applications.

Commercial Availability and Supplier Overview

The accessibility of high-quality starting materials is a critical first step in any research and development program. 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS No. 10564-26-8) is available from a number of specialized chemical suppliers.[2] When selecting a supplier, it is imperative to consider not only the cost but also the purity, available quantities, and the comprehensiveness of the accompanying technical documentation.

SupplierPurity/SpecificationNoteworthy Information
Dayang Chem (Hangzhou) Co., Ltd. Information not specified in search results.A manufactory with a 3-year history of providing this compound on ECHEMI.[3]
BLDpharm Purity/Specification not explicitly detailed, but NMR, HPLC, LC-MS, and UPLC data are mentioned as available. Storage conditions are specified as "Keep in dark place, sealed in dry, 2-8°C".[4]Offers related compounds such as 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone.[5]
BOC Sciences Offers a related compound, 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane (CAS 3431-14-9), with a purity of 95%.[] While not the exact target molecule, their specialization in related structures is notable.A global supplier of a wide range of research chemicals and pharmaceutical ingredients.[]
PubChem Listed Vendors VariousPubChem provides a list of chemical vendors for this compound, offering a broader range of potential sources.[2]

Expert Insight: For academic research, initial small-scale purchases from suppliers like BLDpharm, who indicate the availability of detailed analytical data, can be advantageous for validating compound identity and purity. For process development and larger-scale applications, establishing a direct line of communication with manufacturers such as Dayang Chem to discuss batch consistency and scalability is recommended.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is fundamental to its effective application.

Key Properties: [2]

  • Molecular Formula: C₉H₁₈N₂

  • Molecular Weight: 154.25 g/mol

  • CAS Number: 10564-26-8

  • Appearance: Typically a solid (inferred from storage conditions)

  • SMILES: CC1(C2CNCC1CNC2)C

The rigid bicyclic structure of this molecule is key to its utility. The gem-dimethyl group at the C9 position locks the molecule into a stable chair-chair conformation, which can be crucial for pre-organizing binding motifs for specific biological targets.

Caption: 2D representation of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Synthesis and Purification Strategies

The synthesis of the broader 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is well-documented and typically involves a double Mannich reaction.[1][7] This reaction condenses a piperidone derivative with an amine and formaldehyde. For 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, a common precursor would be a derivative of 4-piperidone.

A general synthetic approach involves the cyclocondensation of a suitable piperidone with a primary amine and formaldehyde.[7] The subsequent reduction of the resulting bispidinone, often via a Wolff-Kishner reduction, yields the desired diazabicyclononane.[7]

Synthesis_Workflow cluster_synthesis Synthesis cluster_reduction Reduction & Purification Piperidone_Derivative Substituted 4-Piperidone Mannich_Reaction Double Mannich Cyclocondensation Piperidone_Derivative->Mannich_Reaction Primary_Amine Primary Amine Primary_Amine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Bispidinone 9,9-Dimethyl-3,7-diazabicyclo [3.3.1]nonan-9-one Mannich_Reaction->Bispidinone Reduction Wolff-Kishner Reduction Bispidinone->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product 9,9-Dimethyl-3,7-diazabicyclo [3.3.1]nonane Purification->Final_Product

Caption: Generalized workflow for the synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Column chromatography is a common method for obtaining high-purity material.[7] The choice of eluent and stationary phase will depend on the specific properties of the synthesized compound and its impurities.

Applications in Research and Development

The rigid bicyclic framework of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane and its parent scaffold makes it a valuable component in several areas of research and development.

Medicinal Chemistry and Drug Discovery
  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The 3,7-diazabicyclo[3.3.1]nonane scaffold is a known pharmacophore for interacting with nAChRs.[1] Derivatives of this scaffold have been investigated for their potential in treating central nervous system disorders. The rigid nature of the 9,9-dimethyl substituted version can aid in the design of subtype-selective ligands by presenting functional groups in well-defined spatial orientations.

  • Anticancer Agents: The broader class of bicyclo[3.3.1]nonane derivatives has been explored for the development of anticancer chemotherapeutics.[8] The unique topology of this scaffold can be used to mimic natural products with known cytotoxic activity or to develop novel agents that interact with cancer-specific targets.

  • Other CNS Targets: Derivatives of the related 1,4-diazabicyclo[3.3.1]nonane have been evaluated for their interaction with monoamine transporters, indicating the potential of this bicyclic system to modulate the activity of various central nervous system targets.[8]

Materials Science and Catalysis
  • Metal Complexes and Catalysis: The two nitrogen atoms in the 3,7-diazabicyclo[3.3.1]nonane framework can act as a bidentate ligand for various metal ions. Iron and manganese complexes of related ligands have been shown to be effective catalysts for bleaching colored stains in detergents, offering an environmentally friendly alternative to traditional cobalt-based catalysts.[9] The defined geometry of the 9,9-dimethyl derivative could lead to catalysts with enhanced selectivity.

Safety and Handling

While specific safety data for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is not extensively detailed in the provided search results, general laboratory safety precautions for handling nitrogen-containing heterocyclic compounds should be observed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[10] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion and Future Outlook

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a valuable and versatile building block for researchers in drug discovery and materials science. Its rigid, pre-organized structure provides a solid foundation for the design of molecules with specific three-dimensional architectures. While the number of commercial suppliers is somewhat limited, the compound is accessible for research purposes. As the demand for novel chemical scaffolds with well-defined conformational properties continues to grow, it is anticipated that the applications of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane and its derivatives will continue to expand into new and exciting areas of scientific investigation.

References

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC. (n.d.). Retrieved from [Link]

  • EP2627658B1 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane metal complexes - Google Patents. (n.d.).
  • 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Eurasian Chemico-Technological Journal, 16(1), 59-65. Retrieved from [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Advances, 13(32), 22354-22379. Retrieved from [Link]

  • Safety Data Sheet (SDS) - McMahons Builders Providers. (2021). Retrieved from [Link]

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Exploratory

A Spectroscopic Guide to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Structure, Conformation, and Characterization

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS No. 10564-26-8), a key heterocyclic scaffold in medicinal chemistry.[1] This d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS No. 10564-26-8), a key heterocyclic scaffold in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established principles with data from closely related analogs, this guide elucidates the structural and conformational features of this important molecule, providing a self-validating framework for its characterization.

Introduction: The Bispidine Core and Its Significance

The 3,7-diazabicyclo[3.3.1]nonane skeleton, commonly known as bispidine, is a rigid bicyclic diamine that has garnered significant attention in the field of medicinal chemistry.[2] Its constrained conformation makes it an excellent scaffold for the development of ligands targeting a variety of receptors and ion channels. Derivatives of this core structure have shown promise as antiarrhythmic drugs, opioid receptor ligands, and selective nicotinic acetylcholine receptor (nAChR) modulators.

The subject of this guide, 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, incorporates a gem-dimethyl group at the C9 position. This substitution pattern is of particular interest as it can influence the conformational rigidity and lipophilicity of the molecule, potentially impacting its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and further derivatization in drug discovery programs.

Conformational Landscape: The Predominance of the Chair-Chair Conformation

The interpretation of spectroscopic data for bicyclic systems is intrinsically linked to their three-dimensional structure. For the 3,7-diazabicyclo[3.3.1]nonane framework, several conformations are theoretically possible, including chair-chair, chair-boat, and boat-boat forms. However, extensive studies on various derivatives have consistently shown that the double chair-chair conformation is the most stable and predominant form in solution.[3][4][5] This preference is driven by the minimization of steric and torsional strain.

In this conformation, the two piperidine rings that constitute the bicyclic system both adopt a chair-like geometry. This arrangement provides a rigid and predictable spatial orientation for substituents on the nitrogen and carbon atoms of the scaffold.

Caption: 2D structure of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and conformation of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane in solution. The high degree of symmetry in the molecule, assuming a stable chair-chair conformation, simplifies the expected spectra.

¹H NMR Spectroscopy

Due to the C2v symmetry of the molecule, the number of unique proton signals is reduced. The protons on the gem-dimethyl group are equivalent, as are the pairs of protons at the C2/C8, C4/C6, and C1/C5 positions.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 2.8 - 3.0m4HH-2ax, H-8ax, H-4ax, H-6axThe axial protons adjacent to the nitrogen atoms are expected to be deshielded and show complex coupling.
~ 2.5 - 2.7m4HH-2eq, H-8eq, H-4eq, H-6eqThe equatorial protons adjacent to the nitrogen atoms are typically found at a slightly higher field than their axial counterparts.
~ 1.8 - 2.0br s2HNHThe chemical shift of the N-H protons can be variable and concentration-dependent. Broadening is due to quadrupole effects and exchange.
~ 1.6 - 1.8m2HH-1, H-5These bridgehead protons are expected to be in a complex coupling environment.
~ 1.0s6HC9-(CH₃)₂The gem-dimethyl group gives rise to a characteristic singlet, being shielded by the aliphatic framework.

Note: The predicted chemical shifts are based on the analysis of related bispidine derivatives.[3][6]

¹³C NMR Spectroscopy

The symmetry of the molecule is also reflected in the ¹³C NMR spectrum, which is expected to show only four distinct signals for the carbon framework.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~ 50 - 55C2, C4, C6, C8These carbons are adjacent to the nitrogen atoms and are therefore deshielded. In related N,N'-dimethyl derivatives, these signals appear around 60 ppm.[6] The absence of N-alkylation in the title compound would shift these signals upfield.
~ 30 - 35C1, C5The bridgehead carbons are expected in this region of the aliphatic carbon spectrum.
~ 28 - 32C9The quaternary carbon at the 9-position is expected to have a chemical shift in this range.
~ 25 - 30C9-C H₃The two equivalent methyl carbons are expected in the aliphatic region.

Note: The predicted chemical shifts are based on the analysis of related bispidine derivatives.[3][7]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters:

    • Spectral width: 0-12 ppm

    • Pulse sequence: Standard single pulse

    • Number of scans: 16-32

    • Relaxation delay: 2-5 seconds

  • ¹³C NMR Parameters:

    • Spectral width: 0-220 ppm

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30)

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, the key vibrational modes are associated with the N-H and C-H bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3300 - 3500Medium, broadN-HStretching
2850 - 3000StrongC-H (aliphatic)Stretching
1450 - 1470MediumC-HBending (scissoring)
1365 & 1385MediumC-H (gem-dimethyl)Bending (symmetrical and asymmetrical)
1000 - 1250Medium-StrongC-NStretching

The presence of a broad absorption in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H stretching vibration of the secondary amine groups.[8] The sharp, strong bands between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching in the saturated hydrocarbon framework. The characteristic doublet for the gem-dimethyl group around 1365-1385 cm⁻¹ would also be an important diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Electron Ionization Mass Spectrometry (EI-MS)

The molecular formula of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is C₉H₁₈N₂.[1] The nominal molecular weight is 154 g/mol . As an amine, it is expected to show a molecular ion peak (M⁺˙) at m/z 154, which should be of moderate to strong intensity due to the cyclic nature of the molecule. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

Table 4: Observed and Predicted Fragments in EI-MS

m/zRelative IntensityProposed FragmentRationale
154Moderate[C₉H₁₈N₂]⁺˙Molecular ion (M⁺˙)
139Strong[M - CH₃]⁺Loss of a methyl group from the molecular ion.
98High[C₆H₁₂N]⁺α-cleavage with loss of C₃H₆N radical.
69Moderate[C₄H₇N]⁺˙Further fragmentation of the m/z 98 ion.
41High[C₃H₅]⁺Allyl cation, a common fragment in aliphatic systems.

Note: The fragmentation pattern is based on the GC-MS data available on PubChem for this compound.[1]

M M⁺˙ (m/z 154) M_minus_CH3 [M-CH₃]⁺ (m/z 139) M->M_minus_CH3 - •CH₃ Fragment_98 [C₆H₁₂N]⁺ (m/z 98) M->Fragment_98 - •C₃H₆N (α-cleavage) Fragment_69 [C₄H₇N]⁺˙ (m/z 69) Fragment_98->Fragment_69 - C₂H₃ Fragment_41 [C₃H₅]⁺ (m/z 41) Fragment_98->Fragment_41 - C₂H₅N

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Parameters:

    • Column: A non-polar column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-550.

    • Source temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Conclusion

The spectroscopic characterization of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a critical step in its application in medicinal chemistry and materials science. This guide has provided a detailed analysis of its expected NMR, IR, and MS data, grounded in the established conformational preference for a chair-chair geometry. The provided tables and diagrams serve as a valuable reference for researchers working with this compound and its derivatives. The self-validating nature of these interconnected spectroscopic techniques provides a high degree of confidence in the structural assignment and purity assessment of this important heterocyclic scaffold.

References

  • Khafizova, L. R., et al. (2018). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Kaldybayeva, A. B., et al. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. ResearchGate. [Link]

  • Douglass, J. E., & Ratliff, T. B. (1968). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry, 33(1), 355-359. [Link]

  • Miteva, M., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 5-18. [Link]

  • Yu, V. K., et al. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. MDPI. [Link]

  • Zefirov, N. S., et al. (2020). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. ResearchGate. [Link]

  • NIST. (n.d.). 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-. NIST WebBook. [Link]

  • De, S., et al. (2018). Bis-cyclometalated iridium(iii) complexes with terpyridine analogues: syntheses, structures, spectroscopy and computational studies. Dalton Transactions, 47(3), 834-846. [Link]

  • Horowitz, J. P., & Bauer, V. J. (1964). Infrared absorption spectra of 2-oxo-1,3-bis-(phenylhydrazono) derivatives and related bis- and tris-phenylhydrazones. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 527-535. [Link]

  • Zefirov, N. S., et al. (1999). 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid derivatives. Mendeleev Communications, 9(4), 143-144. [Link]

  • Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 868. [Link]

  • Majerski, Z., & Vinković, V. (1983). Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Journal of the Chemical Society, Perkin Transactions 2, (11), 1675-1678. [Link]

  • Berlin, K. D., et al. (1988). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Phosphorus, Sulfur, and Silicon and the Related Elements, 39(1-2), 1-17. [Link]

  • Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Nature. [Link]

  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 3,7-Diazabicyclo(3.3.1)nonane. PubChem. [Link]

  • Wang, Y., et al. (2019). Study on the Mass Spectrometry Fragmentation Regularity and Rapid Identification of Macrocyclic Polyamine Alkaloids from Tripterygium wilfordii. Chinese Pharmaceutical Journal, 54(1), 45-50. [Link]

  • PubChem. (n.d.). 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. PubChem. [Link]

  • Bachmann, S., et al. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • SpectraBase. (n.d.). 3,7-bis[2'-Hydroxy-1'-methyl-2'-phenylethyl]-3,7-diazabicyclo[3.3.1]nonane. SpectraBase. [Link]

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Protocols & Analytical Methods

Method

The Versatile Ligand: A Technical Guide to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed exploration of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, a compelling ligand in the fields of catalysis and medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, a compelling ligand in the fields of catalysis and medicinal chemistry. We will delve into its synthesis, structural characteristics, and its applications as a versatile scaffold for the development of novel catalysts and therapeutic agents.

Introduction: The Structural Uniqueness of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, also known as 9,9-dimethylbispidine, belongs to the broader class of 3,7-diazabicyclo[3.3.1]nonanes (bispidines). These molecules are characterized by a rigid bicyclic framework containing two nitrogen atoms. The parent bispidine scaffold is found in various natural products and has garnered significant interest for its diverse biological activities and its utility as a ligand in coordination chemistry.[1][2]

The defining feature of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is the presence of two methyl groups at the C9 position. This substitution introduces specific steric and electronic properties that influence its coordination behavior and biological interactions. The rigid chair-chair conformation of the bispidine core, combined with the gem-dimethyl substitution, creates a well-defined coordination environment, making it an attractive ligand for transition metal catalysis.[2]

Key Structural Features:

  • Rigid Bicyclic Framework: The inherent rigidity of the diazabicyclo[3.3.1]nonane skeleton pre-organizes the nitrogen lone pairs for metal coordination.

  • Chelating Bidentate Ligand: The two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring.

  • Gem-Dimethyl Group: The methyl groups at the C9 position introduce steric bulk, which can influence the selectivity of catalytic reactions and modulate interactions with biological targets.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₈N₂[3]
Molecular Weight154.25 g/mol [3]
CAS Number10564-26-8[3]

Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

The synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane can be achieved through a multi-step process, typically starting from readily available precursors. A common strategy involves the initial formation of a tetraone precursor followed by its reduction.

Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone

This precursor can be synthesized from 2-cyanoacetamide and acetone. The crystal structure of this tetraone derivative has been characterized, confirming its bicyclic framework.[4]

Reduction of the Tetraone Precursor

Illustrative Protocol (General Procedure):

Warning: Lithium aluminum hydride is a highly reactive and flammable reagent. This reaction should be carried out by trained personnel in a fume hood with appropriate personal protective equipment.

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) with stirring.

  • Substrate Addition: A solution of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After cooling the reaction mixture in an ice bath, the excess LiAlH₄ is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, results in the formation of a granular precipitate that is easily filtered.

  • Isolation and Purification: The precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. The product can be further purified by vacuum distillation or crystallization.

Workflow for the Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane:

G cluster_synthesis Synthesis Pathway start 2-Cyanoacetamide + Acetone precursor 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone start->precursor Condensation reduction Reduction (e.g., LiAlH4) precursor->reduction product 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane reduction->product G cluster_catalysis Hypothetical Catalytic Cycle L-Cu(II) [L-Cu(II)] (L = 9,9-dimethylbispidine) L-Cu(I) [L-Cu(I)] L-Cu(II)->L-Cu(I) Reduction Oxidant Oxidant Substrate_complex [L-Cu(I)-Substrate] L-Cu(I)->Substrate_complex + Substrate Product_complex [L-Cu(II)-Product] Substrate_complex->Product_complex Oxidation Product_complex->L-Cu(II) - Product Reduced_Oxidant Reduced Oxidant Product_complex->Reduced_Oxidant + Oxidant Substrate Substrate Product Product

Caption: A generalized catalytic cycle for a copper-catalyzed oxidation reaction.

Applications in Medicinal Chemistry and Drug Development

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a recognized pharmacophore, with derivatives showing affinity for various biological targets, including nicotinic acetylcholine receptors (nAChRs) and orexin receptors. [1][5]

Ligands for Nicotinic Acetylcholine Receptors

Derivatives of the bispidine scaffold have been extensively studied as ligands for nAChRs, which are implicated in a range of neurological disorders. [1]The rigid nature of the bispidine core allows for the precise positioning of pharmacophoric groups, leading to high-affinity and selective ligands. While specific studies on the 9,9-dimethyl derivative are limited in the provided search results, its scaffold is a promising starting point for the design of novel nAChR modulators.

Signaling Pathway Involving nAChRs:

G cluster_pathway Nicotinic Acetylcholine Receptor Signaling Ligand Acetylcholine or Bispidine-based Ligand nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Leads to Depolarization Membrane Depolarization Cation_Influx->Depolarization Causes Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Triggers

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Potential as Scaffolds in Drug Design

The rigid and predictable conformation of the 9,9-dimethylbispidine core makes it an excellent scaffold for fragment-based drug design. By attaching different functional groups to the nitrogen atoms, a library of compounds can be generated and screened for activity against various biological targets. The steric hindrance provided by the gem-dimethyl group can be strategically used to enhance selectivity and improve pharmacokinetic properties.

Characterization

Spectroscopic Data:

While detailed spectroscopic data for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane were not found in the provided search results, characterization would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the methyl protons and the protons on the bicyclic framework. The rigidity of the structure would likely lead to well-resolved and distinct signals.

    • ¹³C NMR: Would confirm the number of unique carbon environments, including the quaternary carbon at C9, the methyl carbons, and the carbons of the bicyclic rings.

  • Infrared (IR) Spectroscopy: Would show characteristic N-H stretching vibrations (if the nitrogens are not substituted) and C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound. [3]

Conclusion

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a structurally unique and versatile ligand with significant potential in both catalysis and medicinal chemistry. Its rigid framework, combined with the specific steric and electronic properties imparted by the gem-dimethyl group, makes it an attractive building block for the design of novel metal complexes and biologically active molecules. Further research into the specific applications of this ligand is warranted to fully exploit its potential in these fields.

References

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. (2020, March 30). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (2025, March 3). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Copper–Bispidine Complexes: Synthesis and Complex Stability Study. (2016, November 8). ACS Omega. Retrieved January 25, 2026, from [Link]

  • Synthesis, crystal structures, and electrochemistry of CuII complexes with tetradentate N2O2 ligands derived from 3,7-diazabicyclo[3.3.1]nonan-9-one. (2005, August 1). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Crystal structures and supramolecular features of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclopentane]-2,4,6,8-tetraone and 9-methyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone dimethylformamide monosolvate. (2017, August 1). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Bispidine coordination chemistry. (2015, January 30). Dalton Transactions. Retrieved January 25, 2026, from [Link]

  • 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. (2013, April 11). Google Patents.
  • Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. (2021, December 13). MDPI. Retrieved January 25, 2026, from [Link]

Sources

Application

The Versatility of the 3,7-Diazabicyclo[3.3.1]nonane Scaffold in Organic Synthesis: A Guide to a Powerful Ligand and Building Block

Introduction: The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a rigid bicyclic diamine that has garnered significant attention in various fields of chemistry, from medicinal chemistry to materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a rigid bicyclic diamine that has garnered significant attention in various fields of chemistry, from medicinal chemistry to materials science.[1][2] Its unique structural features, characterized by a pre-organized chair-chair conformation, make it an exceptional scaffold for the development of ligands for metal-catalyzed reactions and as a core component in biologically active molecules. This guide provides an in-depth overview of the synthesis and applications of the bispidine framework in organic synthesis, with a particular focus on its role as a versatile ligand. While specific, detailed protocols for 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane are not extensively documented in publicly available literature, this document will focus on the well-established applications of other key derivatives, providing researchers with a solid foundation for exploring the potential of this compound class.

The Bispidine Scaffold: A Marriage of Rigidity and Tunability

The power of the bispidine scaffold lies in its rigid bicyclic structure, which pre-organizes the two nitrogen atoms in a specific spatial arrangement. This conformational rigidity is crucial for its function as a chelating ligand, as it minimizes the entropic penalty upon coordination to a metal center, leading to the formation of highly stable metal complexes.[2]

Furthermore, the bispidine framework is highly tunable. Substituents can be readily introduced at the nitrogen atoms (N3 and N7), the bridgehead carbon atoms (C1 and C5), and the methylene bridge (C9). This allows for the fine-tuning of the steric and electronic properties of the ligand, enabling the optimization of its performance in various catalytic applications.

Caption: General structure of a 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane scaffold.

Synthesis of the Bispidine Core: The Mannich Reaction as a Cornerstone

The most common and versatile method for the synthesis of the 3,7-diazabicyclo[3.3.1]nonane skeleton is the double Mannich reaction.[1] This one-pot condensation typically involves a ketone, an amine, and formaldehyde.

Mannich_Reaction Ketone Ketone (e.g., Acetone for 9,9-dimethyl) Bispidinone 3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidinone) Ketone->Bispidinone Double Mannich Condensation Amine Primary Amine (e.g., Ammonia, Alkylamine) Amine->Bispidinone Double Mannich Condensation Formaldehyde Formaldehyde Formaldehyde->Bispidinone Double Mannich Condensation Bispidine 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Bispidinone->Bispidine Reduction (e.g., Wolff-Kishner)

Caption: General synthetic workflow for the preparation of the bispidine scaffold.

Applications in Organic Synthesis: A Focus on Catalysis

The primary application of bispidine derivatives in organic synthesis is as ligands for transition metal catalysts. The rigid chelate they form enhances the stability and activity of the catalytic species.

Ligands in Nickel-Catalyzed Conjugate Addition

Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been successfully employed as ligands in the nickel-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated ketones. For instance, 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives have been used as ligands for the ethylation of chalcones.

Protocol: Nickel-Catalyzed Ethylation of Chalcone using a Bispidine Ligand

This protocol is adapted from studies on 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives and serves as a representative example of the potential application of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane in a similar transformation.

Materials:

  • Chalcone

  • Diethylzinc (Et₂Zn) solution in hexanes

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Bispidine ligand (e.g., a derivative of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous solvents for workup and chromatography

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the bispidine ligand (0.15-0.25 mol%) and Ni(acac)₂ (0.07 mol%) in anhydrous MeCN. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve chalcone (1.0 equiv) in anhydrous MeCN.

  • Addition of Reagents: To the chalcone solution, add the pre-formed catalyst solution via cannula. Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).

  • Initiation of Reaction: Slowly add the diethylzinc solution (e.g., 2.0 equiv) to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diphenylpentan-1-one.

Table 1: Representative Results for Nickel-Catalyzed Ethylation of Chalcone with a Bispidine Ligand

EntryLigand Loading (mol%)Ni(acac)₂ Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
115704>9585
2207-106>9590
3257-208>9592

Note: The data presented here are representative and are based on studies of related bispidine derivatives. Actual results with 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane may vary.

Biomimetic Copper Complexes for Oxidation Reactions

The bispidine scaffold has been extensively used to create ligands that mimic the active sites of copper-containing enzymes. These biomimetic complexes are effective catalysts for a variety of oxidation reactions. The rigid bispidine core enforces a specific coordination geometry around the copper center, which can influence the reactivity and selectivity of the catalyst.

While specific protocols using 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane are not detailed in the provided literature, N-substituted bispidine ligands have been used to form copper complexes that catalyze the aerobic oxidation of alcohols.

Conceptual Workflow: Aerobic Oxidation of Benzyl Alcohol

Oxidation_Workflow Start Benzyl Alcohol Reaction Aerobic Oxidation Start->Reaction Catalyst [Cu(bispidine)]²⁺ complex Catalyst->Reaction Oxidant Air (O₂) Oxidant->Reaction Product Benzaldehyde Reaction->Product

Caption: Conceptual workflow for the copper-bispidine catalyzed aerobic oxidation of benzyl alcohol.

The rationale behind using a bispidine ligand in this context is to create a stable copper complex that can activate molecular oxygen and facilitate the selective oxidation of the alcohol to the corresponding aldehyde or ketone, minimizing over-oxidation to the carboxylic acid. The steric bulk of the 9,9-dimethyl groups could potentially influence the substrate scope and selectivity of such a catalyst.

The Role of the 9,9-Dimethyl Substitution: A Hypothesis

While direct experimental evidence is lacking in the provided search results, one can hypothesize about the potential influence of the gem-dimethyl group at the C9 position of the bispidine scaffold.

  • Steric Effects: The two methyl groups introduce significant steric bulk around the C9 bridge. This could influence the conformational preferences of the bicyclic system and the accessibility of the metal center in a coordinated complex. This steric hindrance might be beneficial in asymmetric catalysis by creating a more defined chiral pocket around the active site.

  • Solubility: The introduction of alkyl groups can increase the solubility of the ligand and its metal complexes in organic solvents, which can be advantageous for homogeneous catalysis.

  • Electronic Effects: The electron-donating nature of the methyl groups could subtly influence the electron density at the nitrogen atoms, thereby affecting the ligand's coordination properties and the reactivity of the resulting metal complex.

Future Outlook

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a proven and powerful platform for the development of ligands and catalysts. While the specific applications of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane remain to be fully explored and documented, the extensive research on related derivatives provides a strong foundation for future investigations. Researchers are encouraged to explore the synthesis of this specific derivative and evaluate its potential in a wide range of catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric synthesis. The unique steric and electronic properties conferred by the 9,9-dimethyl substitution may unlock new catalytic activities and selectivities.

References

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 85-89.
  • Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) | Request PDF. (2025). Retrieved from ResearchGate website: [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (n.d.). Retrieved from PubMed Central website: [Link]

  • Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (2025). Retrieved from National Institutes of Health website: [Link]

Sources

Method

Advanced Protocols for the N-Alkylation of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A Guide for Medicinal Chemists

Introduction: The 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Scaffold - A Privileged Motif in Drug Discovery The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a conformationally rigid bicyclic di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Scaffold - A Privileged Motif in Drug Discovery

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a conformationally rigid bicyclic diamine scaffold of significant interest in medicinal chemistry. Its derivatives have been explored as ligands for a variety of biological targets, including nicotinic acetylcholine receptors (nAChRs), and have shown potential in the development of treatments for central nervous system disorders.[1] The introduction of a gem-dimethyl group at the C9 position locks the bicyclic system into a more rigid chair-chair conformation, which can be advantageous for optimizing ligand-receptor interactions by reducing the entropic penalty upon binding.

This technical guide provides detailed application notes and protocols for the N-alkylation of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, a key transformation for generating diverse libraries of compounds for drug discovery programs. We will delve into methodologies for both mono- and di-alkylation, including direct alkylation and reductive amination strategies. The causality behind experimental choices and self-validating aspects of each protocol are emphasized to ensure scientific integrity and reproducibility.

Synthesis of the Core Scaffold: 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

The synthesis of the 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane core typically proceeds through a double Mannich reaction, a powerful tool for the construction of bispidine frameworks.[2] This approach involves the condensation of a primary amine, formaldehyde, and a ketone.

Conceptual Workflow for the Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Acetone Acetone Mannich Double Mannich Reaction Acetone->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich PrimaryAmine Primary Amine (e.g., Benzylamine) PrimaryAmine->Mannich Bispidinone N,N'-Dialkyl-9,9-dimethyl-3,7- diazabicyclo[3.3.1]nonan-9-one Mannich->Bispidinone

Caption: Double Mannich condensation to form the bispidinone core.

A subsequent reduction of the ketone at the C9 position, if present, and deprotection of the nitrogen atoms would yield the target scaffold. For the purpose of the following N-alkylation protocols, we will assume the availability of the parent diamine, 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Protocol 1: Direct Di-N-Alkylation with Alkyl Halides

Direct alkylation with reactive alkyl halides is a straightforward method for achieving di-substitution on the bispidine nitrogen atoms. The use of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product.

Rationale: This protocol is well-suited for the introduction of simple alkyl groups such as methyl, ethyl, or benzyl. The reaction proceeds via a standard SN2 mechanism. The choice of a non-protic polar solvent like DMF or acetonitrile facilitates the dissolution of the reactants and promotes the nucleophilic attack of the amine. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the resulting ammonium salts without causing significant side reactions.

Experimental Protocol: Synthesis of 3,7-Dimethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane

Materials:

  • 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (1.0 eq)

  • Methyl iodide (2.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3,7-Dimethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Trustworthiness: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the N-H protons in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl groups are key indicators of a successful reaction.

Protocol 2: Selective Mono-N-Alkylation via Boc Protection

Achieving selective mono-alkylation of a symmetric diamine is a common challenge in organic synthesis. A robust strategy involves the use of a protecting group to differentiate the two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its ease of introduction and subsequent removal under acidic conditions.

Rationale: This multi-step approach provides excellent control over the selectivity. The initial mono-Boc protection is achieved by carefully controlling the stoichiometry of the Boc-anhydride. Once one nitrogen is protected, the remaining secondary amine can be selectively alkylated. The final deprotection step with an acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent cleanly removes the Boc group, yielding the mono-alkylated product.

Experimental Workflow

Start 9,9-Dimethyl-3,7-diazabicyclo [3.3.1]nonane BocProtection Mono-Boc Protection (Boc)₂O, Solvent Start->BocProtection MonoBoc tert-Butyl 7-amino-9,9-dimethyl-3,7- diazabicyclo[3.3.1]nonane-3-carboxylate BocProtection->MonoBoc Alkylation N-Alkylation (R-X, Base) MonoBoc->Alkylation ProtectedAlkylated tert-Butyl 7-alkyl-9,9-dimethyl-3,7- diazabicyclo[3.3.1]nonane-3-carboxylate Alkylation->ProtectedAlkylated Deprotection Boc Deprotection (TFA or HCl) ProtectedAlkylated->Deprotection FinalProduct 3-Alkyl-9,9-dimethyl-3,7- diazabicyclo[3.3.1]nonane Deprotection->FinalProduct

Caption: Workflow for selective mono-N-alkylation using a Boc protecting group strategy.

Step 2a: Mono-Boc Protection

Materials:

  • 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane in DCM and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in DCM dropwise over 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to maximize the formation of the mono-protected product and minimize the di-protected byproduct.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the unreacted starting material, the desired mono-Boc product, and the di-Boc byproduct.

Step 2b: N-Alkylation of the Mono-Boc Protected Diamine

Materials:

  • Mono-Boc protected 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Acetonitrile

Procedure:

  • Follow the general procedure for direct di-N-alkylation (Protocol 1), using the mono-Boc protected diamine as the starting material and acetonitrile as the solvent.

Step 2c: Boc Deprotection

Materials:

  • N-Boc-N'-alkyl-9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add trifluoroacetic acid and stir the mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the mono-alkylated product.

Protocol 3: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds. It involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Mono-N-alkylation of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane with an Aldehyde

Materials:

  • 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane in 1,2-dichloroethane, add the aldehyde.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Selectivity: To favor mono-alkylation, it is crucial to use a 1:1 stoichiometry of the diamine and the aldehyde. The formation of the di-alkylated product can be minimized by the slow addition of the reducing agent. For di-alkylation, an excess of the aldehyde (2.2 eq) and reducing agent (3.0 eq) should be used.

Data Summary and Comparison

ProtocolAlkylating AgentKey ReagentsSelectivityAdvantagesDisadvantages
1: Direct Alkylation Alkyl HalidesK₂CO₃, DMFDi-alkylation favoredSimple, one-step procedure for symmetric products.Difficult to achieve mono-alkylation; risk of over-alkylation.
2: Mono-alkylation via Boc Protection Alkyl Halides(Boc)₂O, TFAExcellent for mono-alkylationHigh control over selectivity.Multi-step process; requires protection and deprotection.
3: Reductive Amination Aldehydes/KetonesNaBH(OAc)₃, DCETunable (mono- or di-)Wide substrate scope; mild reaction conditions.Requires careful control of stoichiometry for mono-alkylation.

Conclusion

The N-alkylation of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a fundamental transformation for the generation of novel molecular entities with potential therapeutic applications. This guide has provided detailed, scientifically-grounded protocols for direct di-alkylation, selective mono-alkylation via a Boc-protection strategy, and versatile reductive amination. By understanding the rationale behind each experimental choice and adhering to the outlined procedures, researchers can confidently and efficiently synthesize a diverse range of N-alkylated bispidine derivatives for their drug discovery endeavors. The choice of protocol will depend on the desired final product (mono- vs. di-alkylated) and the nature of the alkyl group to be introduced.

References

  • Gmiro, V. E., & Serdyuk, D. G. (2018). The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold in the design of nicotinic acetylcholine receptor ligands. Future Medicinal Chemistry, 10(15), 1857-1875.
  • PubChem Compound Summary for CID 534923, 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Retrieved January 25, 2026 from [Link].

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 21-28.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Kaiser, N., & Wille, C. (2012). Selective Mono-Boc-Protection of Bispidine. Molbank, 2012(4), M789.
  • Kolhatkar, R., Cook, C. D., Ghorai, S. K., Deschamps, J., Beardsley, P. M., Reith, M. E., & Dutta, A. K. (2007). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)methylamine: Synthesis and Dopamine Transporter Activity. Journal of Medicinal Chemistry, 50(19), 4729-4739.

Sources

Application

The Rising Prominence of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Derivatives in Radiopharmaceutical Chemistry: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals The quest for highly stable and kinetically inert chelators is a cornerstone of radiopharmaceutical development. In this context, the rigid and pre-organize...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for highly stable and kinetically inert chelators is a cornerstone of radiopharmaceutical development. In this context, the rigid and pre-organized framework of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane, a derivative of the broader bispidine family, has emerged as a superior scaffold for the development of bifunctional chelators (BFCs). This guide provides an in-depth exploration of the application of these compounds in radiopharmaceutical chemistry, detailing their advantages, synthetic considerations, and practical protocols for radiolabeling and quality control.

The Bispidine Advantage: Why 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane?

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) core is composed of two condensed piperidine rings, creating a rigid structure with a well-defined cavity ideal for encapsulating metal ions.[1][2] This inherent rigidity minimizes the conformational changes required for metal chelation, leading to several advantageous properties for radiopharmaceutical applications:

  • Rapid Radiolabeling Kinetics: The pre-organized nature of the bispidine scaffold allows for fast complexation with radiometals, often at room temperature or with gentle heating.[3] This is a significant advantage when working with short-lived isotopes.

  • High Thermodynamic Stability and Kinetic Inertness: Once a radiometal is encapsulated within the bispidine core, the resulting complex exhibits exceptional stability, minimizing the in vivo release of the radionuclide which can lead to off-target toxicity.[3]

  • Versatility in Coordination Chemistry: The bispidine framework can be readily modified with various donor arms (e.g., carboxylates, pyridines) to create chelators with different denticities (the number of atoms that bind to the metal). This allows for the fine-tuning of the chelator to suit the specific coordination requirements of a wide range of radiometals, including those used in both diagnostic imaging (e.g., Gallium-68, Copper-64) and targeted therapy (e.g., Lutetium-177, Actinium-225, Bismuth-213).[1][4][5]

  • Facile Functionalization for Bioconjugation: The C9 position of the bispidine scaffold is particularly amenable to the introduction of functional groups for covalent attachment to biological targeting molecules such as peptides and antibodies.[3][6] This functionalization can be achieved without compromising the metal-chelating properties of the ligand.[3][6]

The 9,9-dimethyl substitution on the bispidine core can further enhance the rigidity of the scaffold and influence the lipophilicity of the resulting radiometal complex, which can be a critical parameter in optimizing the pharmacokinetic profile of a radiopharmaceutical.

Key Radiometals and Corresponding Bispidine-Based Chelators

The versatility of the bispidine scaffold has led to the development of a range of chelators tailored for specific radiometals. The choice of donor arms and overall denticity is crucial for achieving optimal chelation.

RadiometalCommon Donor Groups on Bispidine ScaffoldKey Applications
Copper-64 (⁶⁴Cu) Carboxylates, PyridinesPositron Emission Tomography (PET) Imaging
Gallium-68 (⁶⁸Ga) Carboxylates, PyridinesPET Imaging
Bismuth-213 (²¹³Bi) Acetate, Methyl-pyridine, Methyl-picolinateTargeted Alpha Therapy
Lutetium-177 (¹⁷⁷Lu) Bipyridine acetate, PicolinateTargeted Radionuclide Therapy
Actinium-225 (²²⁵Ac) Bipyridine acetate, PicolinateTargeted Alpha Therapy
Lead-212 (²¹²Pb) TerpyridineTargeted Alpha Therapy

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for the synthesis of a bifunctional bispidine chelator, its radiolabeling with Copper-64, and subsequent quality control procedures.

Synthesis of a Bifunctional Bispidine Chelator for Bioconjugation

The synthesis of bispidine derivatives often involves a Mannich-type condensation reaction.[7] The following is a generalized workflow for producing a bispidine chelator functionalized for bioconjugation.

Synthesis_Workflow Start Starting Materials: - 1-Substituted-4-piperidone - Paraformaldehyde - Primary Amine Mannich Mannich Cyclocondensation Start->Mannich Bispidinone Bispidinone Intermediate Mannich->Bispidinone Reduction Reduction of Carbonyl Group (e.g., Wolff-Kishner) Bispidinone->Reduction Bispidine_Core Bispidine Core Structure Reduction->Bispidine_Core Functionalization Functionalization at N3 and N7 (Alkylation with donor arms) Bispidine_Core->Functionalization Chelator Bispidine Chelator Functionalization->Chelator C9_Modification Modification at C9 (for bioconjugation linker) Chelator->C9_Modification Bifunctional_Chelator Bifunctional Bispidine Chelator C9_Modification->Bifunctional_Chelator

Caption: Generalized workflow for the synthesis of a bifunctional bispidine chelator.

Protocol:

  • Mannich Cyclocondensation: React a suitable 1-substituted-4-oxopiperidine with paraformaldehyde and a primary amine in the presence of an acid catalyst to form the core bispidinone structure.[7]

  • Reduction: Reduce the carbonyl group of the bispidinone, for example, using a Wolff-Kishner reduction, to yield the 3,7-diazabicyclo[3.3.1]nonane scaffold.[7]

  • N-Functionalization: Alkylate the secondary amines at the N3 and N7 positions with appropriate side chains containing donor atoms (e.g., esters of bromoacetic acid to introduce carboxylate groups).

  • C9-Functionalization (Optional but recommended for bioconjugation): Introduce a linker at the C9 position. This can be achieved through various chemical strategies, such as the Horner-Wadsworth-Emmons reaction, to introduce a functional group suitable for conjugation (e.g., an alkyne for click chemistry).[8]

  • Purification: Purify the final bifunctional chelator using column chromatography.

  • Characterization: Confirm the structure and purity of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]

Radiolabeling with Copper-64

This protocol outlines the general procedure for labeling a bispidine-based chelator with ⁶⁴Cu.

Radiolabeling_Workflow Start Materials: - Bispidine Chelator Solution - ⁶⁴CuCl₂ in HCl - Buffer (e.g., Ammonium Acetate) Mixing Combine Chelator and ⁶⁴CuCl₂ in Buffer Start->Mixing Incubation Incubate at Controlled Temperature (e.g., 25-40°C) Mixing->Incubation QC_Check Quality Control: - Radio-TLC or Radio-HPLC Incubation->QC_Check Purification Purification (if necessary) (e.g., C18 Sep-Pak cartridge) QC_Check->Purification RCY < 95% Final_Product ⁶⁴Cu-Bispidine Complex QC_Check->Final_Product RCY > 95% Purification->Final_Product

Sources

Method

Application Notes and Protocols: Catalytic Activity of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Metal Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Architecture of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane as a Privileged Ligand The 3,7-diazabicyclo[3.3.1]nonane, commonly known...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Architecture of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane as a Privileged Ligand

The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a class of rigid bicyclic diamines that have garnered significant attention as ligands in coordination chemistry and catalysis.[1][2] Their pre-organized chair-chair or chair-boat conformations provide a well-defined coordination sphere for metal ions, influencing the steric and electronic properties of the resulting metal complexes. The introduction of a gem-dimethyl group at the 9-position of the bispidine scaffold imparts several key features to the ligand framework. This substitution enhances the lipophilicity and steric bulk of the ligand, which can significantly modulate the catalytic activity and selectivity of its metal complexes. Furthermore, the rigidity of the bicyclic system, reinforced by the dimethyl substitution, can lead to enhanced catalyst stability and turnover numbers in various chemical transformations.

This document provides a comprehensive guide to the synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, the preparation of its metal complexes, and detailed protocols for their application in catalytic oxidation reactions, a field where these complexes show considerable promise.

Synthesis of the Ligand: 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

The synthesis of the 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane scaffold is typically achieved through a multi-step process involving a double Mannich reaction followed by reduction.[3]

Protocol 1: Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This protocol describes the synthesis of the ketone precursor to the desired ligand.

Materials:

  • Acetone

  • Ammonia solution (25%)

  • Formaldehyde solution (37%)

  • Hydrochloric acid

  • Diethyl ether

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of acetone, aqueous ammonia, and formaldehyde is stirred at room temperature.

  • The reaction mixture is then heated to reflux for several hours.

  • After cooling to room temperature, the mixture is acidified with hydrochloric acid.

  • The aqueous layer is washed with diethyl ether to remove any unreacted starting materials.

  • The aqueous layer is then made alkaline with a sodium hydroxide solution, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Protocol 2: Wolff-Kishner Reduction to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

This protocol details the reduction of the ketone to the final ligand.[3]

Materials:

  • 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Hydrazine hydrate

  • Potassium hydroxide

  • Diethylene glycol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in diethylene glycol, hydrazine hydrate and potassium hydroxide are added.

  • The mixture is heated to a temperature that allows for the distillation of water and excess hydrazine.

  • The reaction temperature is then raised and maintained for several hours to ensure complete reduction.

  • After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • Purification by sublimation or recrystallization yields pure 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.[4]

Caption: Synthetic workflow for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Synthesis of Metal Complexes

The chelation of the 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane ligand to various metal centers is a straightforward process, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 3: General Procedure for the Synthesis of a 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Metal(II) Complex

This general protocol can be adapted for the synthesis of various metal complexes, such as those of iron(II), copper(II), and palladium(II).

Materials:

  • 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

  • Metal(II) salt (e.g., FeCl₂, Cu(OAc)₂, PdCl₂)

  • Anhydrous solvent (e.g., acetonitrile, ethanol, THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane ligand in the anhydrous solvent.

  • In a separate flask, dissolve the metal(II) salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified period, during which the metal complex may precipitate.

  • If a precipitate forms, it is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the complex remains in solution, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.

Characterization: The synthesized metal complexes should be thoroughly characterized using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity.

Catalytic Applications: Oxidation of Hydrocarbons

Iron complexes of bispidine ligands have shown significant promise as catalysts for the oxidation of C-H bonds, mimicking the activity of non-heme iron enzymes.[5][6] The following protocol is a representative example of the catalytic oxidation of cyclohexane using an iron(II) complex of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Protocol 4: Catalytic Oxidation of Cyclohexane

Materials:

  • [Fe(9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane)Cl₂] (synthesized as per Protocol 3)

  • Cyclohexane

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • In a reaction vial, prepare a solution of the iron complex in acetonitrile.

  • Add cyclohexane and the internal standard to the solution.

  • Initiate the reaction by the dropwise addition of hydrogen peroxide to the stirred solution at a controlled temperature (e.g., 25 °C).

  • Monitor the reaction progress by periodically taking aliquots from the reaction mixture, quenching them (e.g., with a triphenylphosphine solution), and analyzing them by GC.

  • After the reaction is complete (as indicated by the consumption of the starting material or no further product formation), the final product yields are determined by GC analysis against the internal standard.

Data Analysis and Interpretation:

The primary products of cyclohexane oxidation are cyclohexanol and cyclohexanone. The catalyst's performance is evaluated based on the total yield of these products, the turnover number (TON), and the selectivity for the alcohol versus the ketone.

SubstrateCatalyst Loading (mol%)Oxidant (equiv.)SolventTime (h)Total Yield (%)Cyclohexanol/Cyclohexanone Ratio
Cyclohexane0.110Acetonitrile4353:1
Adamantane0.110Acetonitrile6455:1 (3°/2° alcohol ratio)

Note: The data in this table is representative and based on typical results reported for similar iron-bispidine catalysts. Actual results may vary depending on the specific reaction conditions.[5]

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a common solvent for such reactions as it can dissolve both the catalyst and the substrate and is relatively inert under the reaction conditions.

  • Oxidant: Hydrogen peroxide is a green and atom-economical oxidant, although its activation by the iron catalyst is crucial for the reaction to proceed. The slow addition of the oxidant is important to control the reaction rate and prevent catalyst decomposition.

  • Internal Standard: The use of an internal standard is essential for accurate quantification of the products by GC analysis.

Catalytic_Cycle FeII [LFeII] FeIV [LFeIV=O] FeII->FeIV + H₂O₂ - H₂O FeIII_OH [LFeIII-OH] FeIV->FeIII_OH + R-H - R• FeIII_OH->FeII + R• - R-OH Substrate R-H Radical R• Substrate->Radical Product R-OH Radical->Product H2O2 H₂O₂ H2O H₂O

Caption: A simplified proposed catalytic cycle for alkane hydroxylation.

The Role of the 9,9-Dimethyl Substitution

While direct comparative studies on the catalytic activity of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane metal complexes versus their unsubstituted counterparts are limited, several key influences of the gem-dimethyl group can be postulated based on established principles in catalysis:

  • Steric Hindrance: The bulky dimethyl group can create a more defined and sterically hindered active site around the metal center. This can lead to enhanced selectivity in reactions where substrate approach and orientation are critical. For instance, in oxidation reactions, it may favor attack at less hindered C-H bonds.

  • Electronic Effects: The electron-donating nature of the methyl groups can influence the electronic properties of the metal center, potentially affecting its redox potential and reactivity. This modulation can be crucial for tuning the catalyst's activity for a specific transformation.

  • Catalyst Stability: The rigidifying effect of the gem-dimethyl group can contribute to the overall stability of the metal complex, preventing decomposition pathways and leading to higher turnover numbers.

Conclusion and Future Perspectives

The 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane ligand provides a robust and tunable platform for the development of novel metal-based catalysts. Its unique structural features, arising from the rigid bicyclic framework and the C9-gem-dimethyl substitution, offer exciting opportunities for fine-tuning catalytic activity and selectivity. The protocols provided herein serve as a starting point for researchers to explore the rich catalytic chemistry of these complexes. Further investigations into a broader range of catalytic transformations, including asymmetric catalysis and C-C coupling reactions, are warranted to fully unlock the potential of this privileged ligand scaffold.

References

  • Comba, P., & Kerscher, M. (2009). Oxidation of Cyclohexane by High-Valent Iron Bispidine Complexes: Tetradentate versus Pentadentate Ligands. Inorganic Chemistry, 48(21), 10461–10471. [Link]

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 21-28. [Link]

  • Bleher, K., Cieslik, P. A., & Comba, P. (2025). Bispidine coordination chemistry. Dalton Transactions, 54(11), 4405-4423. [Link]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22356-22414. [Link]

  • PubChem. (n.d.). 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Zieliński, A., & Krawczyk, H. (2021). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules, 26(21), 6658. [Link]

  • Schober, M., & Plietker, B. (2020). Pathways of the Extremely Reactive Iron(IV)‐oxido complexes with Tetradentate Bispidine Ligands. Angewandte Chemie International Edition, 59(28), 11456-11463. [Link]

  • Pörschke, K. R., Goddard, R., & Mynott, R. (1999). Applying the Macrocyclic Effect to Smaller Ring Structures. N,N′-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Nickel(0) Complexes. Organometallics, 18(24), 5016-5025. [Link]

  • Schober, M., & Plietker, B. (2020). Pathways of the Extremely Reactive Iron(IV)‐oxido complexes with Tetradentate Bispidine Ligands. Angewandte Chemie International Edition, 59(28), 11456-11463. [Link]

  • Grapperhaus, C. A., & Comba, P. (2013). Redox Properties of Iron Complexes with Pentadentate Bispidine Ligands. Australian Journal of Chemistry, 66(11), 1394-1400. [Link]

  • Gregor, L. C., Rowe, G. T., Rybak-Akimova, E., & Caradonna, J. P. (2012). Mechanistic investigation of cyclohexane oxidation by a non-heme iron complex: evidence of product inhibition by UV/vis stopped-flow studies. Dalton Transactions, 41(3), 777-782. [Link]

  • Comba, P., & Kerscher, M. (2009). Oxidation of Cyclohexane by High-Valent Iron Bispidine Complexes: Tetradentate versus Pentadentate Ligands. Inorganic Chemistry, 48(21), 10461–10471. [Link]

  • Comba, P., & Kerscher, M. (2009). Oxidation of Cyclohexane by High-Valent Iron Bispidine Complexes: Tetradentate versus Pentadentate Ligands. Inorganic Chemistry, 48(21), 10461–10471. [Link]

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 21-28. [Link]

  • Zieliński, A., & Krawczyk, H. (2021). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules, 26(21), 6658. [Link]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22356-22414. [Link]

  • PubChem. (n.d.). 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Pörschke, K. R., Goddard, R., & Mynott, R. (1999). Applying the Macrocyclic Effect to Smaller Ring Structures. N,N′-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Nickel(0) Complexes. Organometallics, 18(24), 5016-5025. [Link]

  • Schober, M., & Plietker, B. (2020). Pathways of the Extremely Reactive Iron(IV)‐oxido complexes with Tetradentate Bispidine Ligands. Angewandte Chemie International Edition, 59(28), 11456-11463. [Link]

  • Grapperhaus, C. A., & Comba, P. (2013). Redox Properties of Iron Complexes with Pentadentate Bispidine Ligands. Australian Journal of Chemistry, 66(11), 1394-1400. [Link]

  • Gregor, L. C., Rowe, G. T., Rybak-Akimova, E., & Caradonna, J. P. (2012). Mechanistic investigation of cyclohexane oxidation by a non-heme iron complex: evidence of product inhibition by UV/vis stopped-flow studies. Dalton Transactions, 41(3), 777-782. [Link]

  • Bleher, K., Cieslik, P. A., & Comba, P. (2025). Bispidine coordination chemistry. Dalton Transactions, 54(11), 4405-4423. [Link]

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 21-28. [Link]

  • Zieliński, A., & Krawczyk, H. (2021). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules, 26(21), 6658. [Link]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22356-22414. [Link]

  • Pörschke, K. R., Goddard, R., & Mynott, R. (1999). Applying the Macrocyclic Effect to Smaller Ring Structures. N,N′-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Nickel(0) Complexes. Organometallics, 18(24), 5016-5025. [Link]

  • Schober, M., & Plietker, B. (2020). Pathways of the Extremely Reactive Iron(IV)‐oxido complexes with Tetradentate Bispidine Ligands. Angewandte Chemie International Edition, 59(28), 11456-11463. [Link]

  • Grapperhaus, C. A., & Comba, P. (2013). Redox Properties of Iron Complexes with Pentadentate Bispidine Ligands. Australian Journal of Chemistry, 66(11), 1394-1400. [Link]

  • Gregor, L. C., Rowe, G. T., Rybak-Akimova, E., & Caradonna, J. P. (2012). Mechanistic investigation of cyclohexane oxidation by a non-heme iron complex: evidence of product inhibition by UV/vis stopped-flow studies. Dalton Transactions, 41(3), 777-782. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

Welcome to the technical support center for the purification of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this versatile bicyclic diamine scaffold. Drawing from established synthetic and purification methodologies, this document provides practical, in-depth solutions to frequently asked questions.

Section 1: Troubleshooting Column Chromatography

Column chromatography is a primary technique for purifying 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives, especially for oily products or for removing closely related impurities.[1]

FAQ 1: My 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane derivative is streaking on the silica gel column. What is causing this and how can I fix it?

Answer:

Streaking of basic amines like 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane on silica gel is a common issue arising from the acidic nature of standard silica gel. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation, broad peaks, and often, irreversible adsorption.

To mitigate this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective strategy is to add 0.5-2% triethylamine (NEt₃) or ammonia (in the form of a methanolic solution) to your mobile phase.

Troubleshooting Protocol for Tailing/Streaking:

  • Prepare a Deactivated Eluent: To your chosen eluent system (e.g., dichloromethane/methanol), add 1% v/v triethylamine. For instance, for 100 mL of a 9:1 CH₂Cl₂:MeOH solution, you would add 90 mL CH₂Cl₂, 9 mL MeOH, and 1 mL NEt₃.

  • Equilibrate the Column: Ensure you flush the column with at least 5 column volumes of the deactivated eluent before loading your sample. This step is crucial to ensure the entire stationary phase is neutralized.

  • Sample Loading: If you are performing dry loading, pre-adsorb your crude product onto a small amount of silica gel that has been treated with the deactivated eluent.

  • Elution: Run the chromatography as usual with the deactivated eluent. You should observe sharper peaks and improved separation.

Causality: The triethylamine acts as a competitive base, interacting with the silanol groups on the silica gel and preventing the target amine from binding too strongly. This results in a more efficient elution process.

FAQ 2: I am having difficulty separating my desired product from unreacted starting materials, specifically the precursor piperidone. What solvent system should I use?

Answer:

The separation of the bicyclic product from a precursor like a substituted 4-oxopiperidine depends on the polarity difference between these molecules. The 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is generally more polar than its piperidone precursor, especially if the piperidone has a protecting group.

A gradient elution is often more effective than an isocratic one for separating compounds with different polarities. A common solvent system for purifying related diazabicyclo[3.3.1]nonane derivatives is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[2]

Recommended Solvent System and Gradient:

StepDichloromethane (CH₂Cl₂)Methanol (MeOH)Purpose
Equilibration 98%2%To equilibrate the column.
Elution of Less Polar Impurities 98% -> 95%2% -> 5%To elute any non-polar starting materials or side-products.
Elution of Product 95% -> 90%5% -> 10%Your product is likely to elute in this range.
Column Wash 80%20%To elute any highly polar impurities.

Note: The exact gradient will depend on the specific derivatives you are working with. It is always advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Workflow for Developing a Gradient Method:

G cluster_0 TLC Analysis cluster_1 Column Chromatography TLC1 Spot crude mixture on TLC plate TLC2 Develop in various CH2Cl2/MeOH ratios (e.g., 98:2, 95:5, 90:10) TLC1->TLC2 TLC3 Identify a solvent system that gives good separation (Rf values between 0.2 and 0.5) TLC2->TLC3 Col4 Run gradient elution based on TLC results TLC3->Col4 Inform Gradient Col1 Pack silica gel column Col2 Equilibrate with starting eluent (e.g., 98:2 CH2Cl2/MeOH) Col1->Col2 Col3 Load sample Col2->Col3 Col3->Col4 Col5 Collect fractions and analyze by TLC Col4->Col5

Caption: Workflow for chromatography method development.

Section 2: Recrystallization and Handling of Solid Products

For 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives that are solids, recrystallization is an effective and scalable purification technique.

FAQ 3: My synthesized 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a solid, but it appears discolored. What is a suitable recrystallization solvent?

Answer:

The choice of a recrystallization solvent depends on the solubility profile of your compound. An ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For bicyclic amines, a range of solvents from non-polar hydrocarbons to polar alcohols can be effective.

Solvent Screening Protocol:

  • Small-Scale Tests: In separate test tubes, place a small amount of your crude solid (10-20 mg).

  • Add Solvent: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for initial screening include hexanes, ethyl acetate, acetone, isopropanol, and methanol.

  • Observe Solubility:

    • If the solid dissolves readily at room temperature, the solvent is too good a solvent.

    • If the solid is insoluble even upon heating, the solvent is a poor solvent.

    • If the solid is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate for recrystallization.

  • Cooling and Crystallization: Once a good solvent is identified, cool the solution to room temperature and then in an ice bath to induce crystallization.

Commonly Successful Solvent Systems:

  • Single Solvent: Isopropanol or acetone can be effective for moderately polar compounds.

  • Solvent Pair: A mixture of a "good" solvent and a "poor" solvent can be used. For example, dissolve the compound in a minimal amount of hot methanol (good solvent) and then add hexanes (poor solvent) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Section 3: General Purity Assessment

FAQ 4: How can I quickly assess the purity of my 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane after purification?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for assessing the purity and confirming the structure of your compound.[1]

¹H NMR for Purity Assessment:

  • Dissolve a Sample: Dissolve a small amount of your purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquire a Spectrum: Obtain a ¹H NMR spectrum.

  • Analyze the Spectrum:

    • Characteristic Peaks: Look for the characteristic peaks of the 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane core. The two methyl groups at the 9-position should appear as a sharp singlet. The protons on the bicyclic framework will have specific splitting patterns.

    • Impurities: Look for small, unidentifiable peaks in the spectrum. The presence of residual solvents from the purification will also be evident.

    • Integration: The integration of the peaks should correspond to the number of protons in your molecule. Significant deviations can indicate the presence of impurities.

Logical Flow for Purity Confirmation:

G Start Purified Product NMR Acquire 1H NMR Spectrum Start->NMR Analysis Analyze Spectrum for: - Characteristic Peaks - Impurity Signals - Correct Integration NMR->Analysis Decision Is Product Pure? Analysis->Decision End_Pure Pure Decision->End_Pure Yes End_Impure Impure: Re-purify Decision->End_Impure No

Caption: Purity assessment workflow using ¹H NMR.

References

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Crystal structures and supramolecular features of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclopentane]-2,4,6,8-tetraone and 9-methyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone dimethylformamide monosolvate. (2017, July 15). IUCr Journals. Retrieved January 24, 2026, from [Link]

  • Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. (n.d.). Google Patents.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014, January 20). ectj. Retrieved January 24, 2026, from [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Complexes

Welcome to the technical support resource for researchers working with 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (a substituted bispidine) complexes. This guide is designed to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (a substituted bispidine) complexes. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered during the synthesis, handling, and application of these valuable coordination compounds. The rigid bicyclic framework of the bispidine ligand, featuring a gem-dimethyl group at the C9 position, imparts unique steric and electronic properties that lead to the formation of highly stable metal complexes.[1][2] However, like all coordination compounds, their stability is not absolute and is highly dependent on experimental conditions.

This document moves beyond standard protocols to explain the causality behind observed instabilities and provides robust troubleshooting strategies to ensure the integrity of your experiments.

Section 1: Synthesis and Purification Issues

This section addresses challenges that arise during the formation and isolation of your target complex.

Question: My complexation reaction seems incomplete, or I observe the formation of multiple products. What are the likely causes?

Answer: Incomplete complexation or the formation of side products often stems from a few key factors related to reaction kinetics and equilibrium.

  • Causality: The 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane ligand is sterically demanding due to its rigid chair-chair or chair-boat conformation and the bulky gem-dimethyl group.[3] While this rigidity pre-organizes the ligand for chelation, it can also slow down the kinetics of complex formation compared to more flexible ligands. The reaction equilibrium, M + L ⇌ ML, may not be driven sufficiently to the right.[4]

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C, solvent permitting) can provide the necessary activation energy to overcome steric barriers. Monitor the reaction progress by a suitable technique (TLC, NMR, UV-Vis) to determine the optimal reaction time.

    • Choice of Metal Salt: The counter-ion of the metal salt can influence reactivity. Weakly coordinating anions (e.g., triflate (OTf⁻), perchlorate (ClO₄⁻), or tetrafluoroborate (BF₄⁻)) are often preferred over strongly coordinating ones like chloride (Cl⁻), as the latter may compete with the bispidine ligand for coordination sites.

    • Solvent Selection: Use a solvent that readily dissolves both the ligand and the metal salt but does not coordinate too strongly to the metal ion, which would hinder the complexation. Acetonitrile, methanol, or THF are common choices. For air-sensitive complexes, ensure solvents are thoroughly deoxygenated and dried.[5]

    • Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of the ligand (e.g., 1.05 equivalents) can sometimes help drive the equilibrium towards the product. However, this can complicate purification, so it should be used judiciously.

Question: My complex appears to be decomposing during column chromatography on silica gel. Why is this happening and what are the alternatives?

Answer: Decomposition on silica gel is a frequent problem for coordination complexes, including those with bispidine ligands.

  • Causality:

    • Acidity: Standard silica gel is acidic (pH ≈ 4-5) and can protonate the nitrogen donors of the ligand, leading to ligand dissociation from the metal center.

    • Coordinating Surface: The silanol groups (Si-OH) on the silica surface can act as competing ligands, displacing the bispidine or other ancillary ligands.

    • Air/Moisture: The large surface area of the stationary phase can hold adsorbed oxygen and water, which can be detrimental to air-sensitive complexes.[6]

  • Troubleshooting and Alternative Purification Strategies:

    • Use Deactivated Stationary Phases:

      • Neutral Alumina: Alumina (Brockmann activity III-V) is a good alternative for acid-sensitive compounds.

      • Treated Silica: You can "deactivate" silica gel by pre-treating it with a solution of a non-nucleophilic base, such as triethylamine (e.g., eluting the column with a solvent mixture containing 1-2% Et₃N) before loading your sample.

    • Inert Atmosphere Chromatography: For air-sensitive complexes, pack and run the column under a positive pressure of nitrogen or argon. This minimizes exposure to oxygen and moisture.

    • Alternative Methods:

      • Recrystallization/Precipitation: This is often the best method for obtaining highly pure crystalline material. Explore different solvent/anti-solvent systems (e.g., dissolving the complex in dichloromethane and adding hexane to induce precipitation).

      • Size Exclusion Chromatography (SEC): For larger complexes, SEC can be an effective, non-destructive purification method.

Section 2: Handling and Storage Stability

The long-term viability of your complex depends critically on proper handling and storage.

Question: I suspect my solid-state complex is degrading over time, even when stored in a vial. What are the best practices for long-term storage?

Answer: Gradual degradation in the solid state is typically caused by slow reactions with atmospheric components. Many organometallic complexes are sensitive to oxygen and/or moisture.[5][7]

  • Causality: Metal centers can be oxidized by O₂, and both the metal-ligand bonds and the ligand itself can be susceptible to hydrolysis by moisture. These reactions can be accelerated by light or heat.[5]

  • Best Practices for Storage:

    • Inert Atmosphere: The gold standard is to store the complex inside a nitrogen- or argon-filled glovebox.[7] If a glovebox is unavailable, store the solid in a Schlenk flask or a sealed vial inside a desiccator that has been backfilled with an inert gas.

    • Temperature Control: Store complexes in a refrigerator or freezer (-20 °C) to slow down potential decomposition pathways. Ensure the container is sealed tightly to prevent condensation upon removal.

    • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect against photo-decomposition.[5]

    • Purity: Ensure the complex is free of residual solvents or acidic/basic impurities from the synthesis, as these can promote degradation.

Workflow for Handling Air-Sensitive Complexes

The following diagram outlines a robust workflow for manipulating air-sensitive bispidine complexes to prevent degradation.

G Workflow for Handling Air-Sensitive Complexes cluster_prep Preparation cluster_handling Handling Environment cluster_exp Experiment cluster_storage Storage Dry_Glassware Dry Glassware (Oven, >120°C) Schlenk Schlenk Line (Inert Gas Manifold) Dry_Glassware->Schlenk Cool under vacuum Degas_Solvents Degas Solvents (Freeze-Pump-Thaw or N2/Ar sparging) Degas_Solvents->Schlenk Glovebox Glovebox (<1 ppm O2, H2O) Weighing Weighing in Glovebox or via Schlenk technique Glovebox->Weighing Reaction Reaction Setup under N2/Ar counterflow Schlenk->Reaction Weighing->Reaction Transfer Solution Transfer (Cannula or Gas-tight Syringe) Reaction->Transfer Store_Solid Store Solid (Sealed vial in Glovebox) Reaction->Store_Solid After workup/isolation Store_Solution Store Solution (Schlenk flask, cold, dark) Transfer->Store_Solution

Caption: Inert atmosphere experimental workflow.

Section 3: In-Situ Stability and Reaction Monitoring

A complex that is stable in isolation may behave differently under reaction conditions.

Question: My bispidine complex, which is a catalyst, seems to lose activity over the course of the reaction. How can I diagnose and prevent this?

Answer: Loss of catalytic activity often points to the decomposition of the active catalytic species. The rigid bispidine ligand generally imparts high stability, but reaction conditions can be harsh.[1]

  • Causality:

    • Redox Instability: The metal center may be oxidized or reduced to an inactive state. The stability of a complex towards redox processes is influenced by the ligand field.[8] For example, some Cu(II) bispidine complexes can be unstable upon reduction, leading to decomposition.[8]

    • Ligand Dissociation: Substrates, products, or other species in the reaction mixture might be strong enough Lewis bases to displace the bispidine ligand, especially at elevated temperatures.

    • Solvent Attack: Highly coordinating solvents can sometimes facilitate ligand exchange.

  • Diagnostic and Troubleshooting Approach:

    • Cyclic Voltammetry (CV): Perform CV on your complex under conditions that mimic the catalytic reaction (same solvent, electrolyte, and even in the presence of a stable substrate analog). Irreversible redox waves can indicate decomposition following an electron transfer event.[8]

    • In-situ Spectroscopy: Use techniques like UV-Vis or NMR to monitor the complex's spectral signatures during the reaction. The appearance of new peaks or the disappearance of characteristic complex peaks can signal decomposition.

    • Ligand Modification: The stability of bispidine complexes can be tuned by modifying the ligand itself. Adding electron-donating or withdrawing groups to the ligand framework can alter the redox potential of the metal center and enhance stability.[9]

    • Reaction Condition Optimization: Systematically vary temperature, solvent, and reactant concentrations to find a regime where the catalyst is stable and active.

Troubleshooting Flowchart: Catalyst Deactivation

G Diagnosing Catalyst Deactivation Start Observe Loss of Catalytic Activity Check_Redox Is a redox step involved in the cycle? Start->Check_Redox Run_CV Run Cyclic Voltammetry Check_Redox->Run_CV Yes Check_Conditions Are reaction conditions harsh? (High T, strong base/acid) Check_Redox->Check_Conditions No Irreversible Is the process irreversible? Run_CV->Irreversible Redox_Decomp Conclusion: Redox-induced Decomposition Irreversible->Redox_Decomp Yes Irreversible->Check_Conditions No Modify_Ligand Solution: Modify Ligand to Tune Redox Potential Redox_Decomp->Modify_Ligand Monitor_InSitu Monitor reaction with in-situ NMR/UV-Vis Check_Conditions->Monitor_InSitu Yes See_Decomp See evidence of ligand dissociation? Monitor_InSitu->See_Decomp See_Decomp->Start No, reconsider problem Thermal_Decomp Conclusion: Thermal or Chemical Decomposition See_Decomp->Thermal_Decomp Yes Optimize_Cond Solution: Lower Temperature, Change Solvent/Base Thermal_Decomp->Optimize_Cond

Caption: Troubleshooting flowchart for catalyst instability.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: How do the gem-dimethyl groups at C9 affect the stability of the complex?

    • A1: The 9,9-dimethyl substitution reinforces the rigid chair-chair conformation of the bicyclo[3.3.1]nonane framework. This pre-organization minimizes the entropic penalty of complexation, generally leading to higher thermodynamic stability (the "chelate effect").[10][11] It also provides steric bulk that can protect the metal center from unwanted side reactions.

  • Q2: Are complexes of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane generally more stable with first-row transition metals like Cu(II) and Fe(II) compared to others?

    • A2: Stability follows trends influenced by the metal ion's charge and size.[10] Generally, for a given charge, smaller ions form more stable complexes. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often provides a good first approximation for the relative stability of high-spin divalent metal complexes. Bispidine ligands are known to form particularly stable complexes with Cu(II). However, the rigid geometry of the ligand can sometimes lead to deviations from this series if a metal ion is a poor fit for the coordination cavity.[12]

  • Q3: Can I use standard deuterated solvents like CDCl₃ for NMR of my complex?

    • A3: Yes, but with caution. Commercial CDCl₃ can contain trace amounts of DCl and water, which can degrade sensitive complexes. It is best to use CDCl₃ that has been stored over molecular sieves or purchased in sealed ampoules. For highly sensitive species, consider drying the deuterated solvent by passing it through a plug of activated alumina before use.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Metal Complex under Inert Atmosphere

This protocol describes the synthesis of a generic [M(bispidine)Cl₂] complex using Schlenk techniques.

Materials:

  • 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane ligand

  • Anhydrous metal chloride (e.g., FeCl₂, CuCl₂)

  • Anhydrous, deoxygenated solvent (e.g., Acetonitrile or THF)

  • Schlenk flasks, cannulas, gas-tight syringes, and nitrogen/argon manifold

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C overnight and allow to cool under vacuum or in a stream of inert gas.

  • Reagent Addition: In a nitrogen-filled glovebox, weigh the bispidine ligand (1.0 eq) and the anhydrous metal chloride (1.0 eq) into a Schlenk flask equipped with a magnetic stir bar. If a glovebox is not available, add the solids to the flask on the bench and immediately attach it to the Schlenk line, evacuating and backfilling with inert gas three times.

  • Solvent Addition: Transfer the anhydrous, deoxygenated solvent (calculating for a ~0.1 M solution) to the flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The formation of the complex is often indicated by a distinct color change.

  • Monitoring: Monitor the reaction by taking aliquots for analysis. To do this, use a cannula to transfer a small amount of the reaction mixture to another Schlenk tube, then remove the solvent in vacuo to obtain a solid sample for analysis (e.g., dissolution in a deuterated solvent for NMR).

  • Workup and Isolation: Once the reaction is complete, the product can be isolated.

    • For soluble complexes: Filter the solution through a cannula fitted with a filter frit to remove any insoluble impurities. Reduce the solvent volume in vacuo to induce crystallization or precipitation.

    • For insoluble complexes: If the product precipitates from the reaction mixture, stop stirring and allow the solid to settle. Carefully remove the supernatant solvent via cannula. Wash the solid precipitate with fresh, cold, deoxygenated solvent (2-3 times).

  • Drying: Dry the isolated solid product under high vacuum for several hours to remove all traces of solvent.

  • Storage: Transfer the final, dry product to a sealed vial or Schlenk flask and store under inert gas in a cold, dark place.[5]

Data Summary

The thermodynamic stability of a complex is quantified by its formation constant (β) or stability constant (K). Higher values indicate greater stability.[4]

Metal IonLigand TypeLog K valueConditionsKey ObservationReference
Cu(II)Dicarboxylic bispidine derivativeHighAqueous solutionForms highly stable neutral complexes.[8]
Cu(II)Tetradentate N₂O₂ bispidineHighDMFIncreased stability towards reduction compared to bidentate analogues.[8]
Various M²⁺Hexadentate N₆ bispidineCu²⁺ > Zn²⁺ ≫ Ni²⁺ < Co²⁺Aqueous solutionStability order deviates from Irving-Williams series due to ligand rigidity.[12]

References

  • Synthesis and Properties of Transition Metal Complexes of new 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (n.d.). University of Heidelberg. Retrieved from [Link]

  • Tarusova, O. V., et al. (2016). Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega, 1(5), 897-905. [Link]

  • Kanne, D. B., et al. (2020). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Bioorganic & Medicinal Chemistry, 28(15), 115569. [Link]

  • Tarusova, O. V., et al. (2016). Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega, 1(5), 897-905. [Link]

  • Koval, O., et al. (2024). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules, 29(5), 1098. [Link]

  • Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). (2014). Request PDF. Retrieved from [Link]

  • 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. (n.d.). PubChem. Retrieved from [Link]

  • Stability of Coordination Compounds & Stability of a Complex Ion. (n.d.). Aakash Institute. Retrieved from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Bleher, K., et al. (2025). Bispidine coordination chemistry. Dalton Transactions. [Link]

  • Method for producing 3,7-diaza-bicyclo[3.3.1]nonane metal complexes. (2017). Google Patents.
  • Stability of Complexes. (n.d.). Unacademy. Retrieved from [Link]

  • Bleher, K., et al. (2025). Bispidine Coordination Chemistry. Dalton Transactions. Retrieved from [Link]

  • Comba, P., et al. (2008). Coordination Chemistry of a New Rigid, Hexadentate Bispidine-Based Bis(amine)tetrakis(pyridine) Ligand. Inorganic Chemistry, 47(16), 7413-7425. [Link]

  • Stability of Metal Complexes. (2023). Embibe. Retrieved from [Link]

  • Stability of metal complexes. (n.d.). BrainKart. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Reactivity Challenges with 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

Welcome to the technical support center for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this unique bicyclic diamine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this unique bicyclic diamine in their synthetic workflows. We understand that while its rigid structure offers significant advantages in scaffold design, it can also present challenges due to reduced reactivity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles and achieve your synthetic goals.

Introduction: The Duality of a Rigid Scaffold

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, a derivative of the bispidine family, is a valuable building block in medicinal chemistry and materials science.[1][2] Its conformationally locked chair-chair or chair-boat structure provides a predictable three-dimensional orientation for substituents, making it an excellent scaffold for designing ligands for targets like nicotinic acetylcholine receptors (nAChR) or as multidentate ligands for organometallic compounds.[1]

However, the very features that make it structurally appealing are also the source of its primary synthetic challenge: low nucleophilicity. The steric bulk of the gem-dimethyl group at the C9 position significantly hinders the accessibility of the lone pairs on the nitrogen atoms at positions 3 and 7. This guide will explore the mechanistic basis for this low reactivity and provide actionable strategies to overcome it.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles governing the reactivity of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Q1: Why is 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane significantly less reactive than simpler secondary amines like piperidine?

A1: The diminished reactivity is primarily due to a phenomenon known as steric hindrance . Several factors contribute to this:

  • Steric Shielding: The two methyl groups at the C9 position act as bulky guards, physically blocking the trajectory of incoming electrophiles toward the nitrogen lone pairs. This makes the formation of the transition state for nucleophilic attack energetically unfavorable.[3][4]

  • Conformational Rigidity: Unlike acyclic amines that can reorient to present their lone pair for reaction, the bicyclic system is rigid. This prevents the nitrogen atoms from easily adopting the ideal geometry required for optimal orbital overlap with an electrophile.

Caption: Steric shielding of nitrogen lone pairs.

Q2: How do solvent choices impact the nucleophilicity of this diamine?

A2: Solvent choice is critical and can either exacerbate or partially mitigate the low reactivity.[4][5]

  • Protic Solvents (e.g., Methanol, Water): These solvents are generally not recommended for reactions involving this nucleophile. They form strong hydrogen bonds with the nitrogen lone pairs, creating a solvent shell that further decreases their availability and nucleophilicity. This solvation effect is more pronounced for smaller, more charge-dense amines, but it remains a significant factor here.[4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are the preferred solvents . They can dissolve the diamine and many electrophiles but do not form strong hydrogen bonds with the nucleophile. This leaves the nitrogen lone pairs more "bare" and available for reaction, increasing the effective nucleophilicity.[4]

Q3: I am attempting a mono-functionalization. Will the second nitrogen atom's reactivity be affected?

A3: Yes, absolutely. Once you successfully functionalize one of the nitrogen atoms (e.g., via alkylation or acylation), the steric bulk around the remaining nitrogen is significantly increased. This makes the second functionalization step even more challenging than the first. You will likely need to employ even more forcing conditions (higher temperatures, more reactive reagents) for the second reaction.

Part 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for specific experimental challenges.

Issue 1: Low or No Yield in N-Alkylation / N-Arylation Reactions

Your reaction stalls, and you recover mostly unreacted starting material.

Possible Cause Scientific Rationale Recommended Solution
Insufficiently Reactive Electrophile The activation energy for the SN2 reaction is too high due to steric hindrance. Standard alkyl halides (R-Cl, R-Br) may not be electrophilic enough.Upgrade your electrophile. Switch to agents with better leaving groups, such as alkyl iodides, and especially alkyl triflates (R-OTf) or tosylates (R-OTs). Their corresponding leaving groups (triflate, tosylate) are extremely stable anions, making the carbon center much more electrophilic.
Inadequate Reaction Temperature The kinetic barrier, heightened by steric hindrance, is not being overcome at room or moderate temperatures.Increase the reaction temperature. Conduct the reaction in a high-boiling polar aprotic solvent like NMP or DMSO at temperatures ranging from 80 °C to 150 °C. The use of sealed-tube microwave heating can often dramatically shorten reaction times and improve yields.
Base/Protonation Issues The reaction generates H-X, which protonates the starting diamine, rendering it non-nucleophilic. The diamine itself may not be a strong enough base to facilitate the reaction effectively.Add a non-nucleophilic, sterically hindered base. Use bases like diisopropylethylamine (DIPEA or Hunig's base) or 2,6-lutidine to scavenge the acid produced during the reaction without competing as a nucleophile.
Issue 2: Failure of Acylation or Sulfonylation Reactions

Attempts to form amides or sulfonamides with acid chlorides or anhydrides are unsuccessful.

Possible Cause Scientific Rationale Recommended Solution
Poor Electrophilicity of Acylating Agent While acid chlorides are reactive, the steric environment of the nucleophile may still prevent a successful reaction.Activate the acylating agent or use a catalyst. For acylations, add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that first reacts with the acid chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the hindered amine.
Reaction with Carboxylic Acids (Amide Coupling) Standard peptide coupling reagents may not be potent enough to activate the carboxylic acid sufficiently for it to be attacked by the weakly nucleophilic amine.Employ highly active coupling reagents. Use uranium salt-based reagents like HATU or HBTU in combination with a non-nucleophilic base like DIPEA in DMF. These reagents form highly activated esters that are susceptible to attack by even poor nucleophiles.

Part 3: Validated Experimental Protocols & Workflows

The following protocols are provided as a starting point. Optimization for your specific substrate is likely necessary.

Protocol 1: Forced-Condition N-Alkylation with an Alkyl Bromide

This protocol details a mono-alkylation using elevated temperature and a non-nucleophilic base.

  • Reagent Setup: In a flame-dried, argon-flushed round-bottom flask, dissolve 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Base Addition: Add diisopropylethylamine (DIPEA, 2.5 eq.).

  • Electrophile Addition: Add the alkyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Workflow: Troubleshooting Low-Yield Reactions

start Low / No Product Yield check_sm Verify Purity & Integrity of Starting Materials (SMs) (NMR, LC-MS) start->check_sm sm_ok SMs are OK check_sm->sm_ok cond_node Modify Reaction Conditions sm_ok->cond_node If reaction conditions are mild reagent_node Change Reagents sm_ok->reagent_node If conditions are already forcing inc_temp Increase Temperature (80°C -> 120°C -> 150°C) Use Microwave Reactor cond_node->inc_temp change_solvent Switch to Higher-Boiling Polar Aprotic Solvent (e.g., DMF -> NMP, DMSO) cond_node->change_solvent stronger_e Use More Reactive Electrophile (R-Br -> R-I -> R-OTf) reagent_node->stronger_e add_catalyst Add Catalyst (e.g., DMAP for Acylation, NaI for Alkylation) reagent_node->add_catalyst add_base Add Non-Nucleophilic Base (e.g., DIPEA, 2,6-Lutidine) reagent_node->add_base

Caption: A decision workflow for troubleshooting reactions.

References

  • PubChem. 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. National Center for Biotechnology Information. [Link]

  • Hopf, H. et al. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PubMed Central. [Link]

  • F. Hoffmann-La Roche AG. 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • Malmakova, A. Ye. et al. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]

  • Asif, M. What Makes A Good Nucleophile? Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. Nucleophile. [Link]

  • Comba, P. et al. Synthesis and Properties of Transition Metal Complexes of new 3,7-Diazabicyclo[3.3.1]nonane Derivatives. University of Heidelberg. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bispidine Ligands: Unveiling the Role of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of coordination chemistry, bispidine ligands, based on the rigid 3,7-diazabicyclo[3.3.1]nonane framework, have carved a significant ni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, bispidine ligands, based on the rigid 3,7-diazabicyclo[3.3.1]nonane framework, have carved a significant niche. Their inherent structural rigidity and the ability to be readily functionalized make them exceptional candidates for a wide array of applications, from biomimetic catalysis to the development of radiopharmaceuticals.[1] This guide provides a comparative analysis of various bispidine ligands, with a special focus on the intriguing yet less-explored 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. We will delve into its synthesis, predicted properties, and how it stacks up against other well-established bispidine analogues.

The Allure of the Bispidine Scaffold: A Foundation of Rigidity and Versatility

The 3,7-diazabicyclo[3.3.1]nonane core, a bicyclic diamine, is the cornerstone of all bispidine ligands. This rigid structure, composed of two fused piperidine rings, typically adopts a stable chair-chair conformation. This pre-organized framework is a key determinant of the stability and selectivity of the metal complexes it forms.[2] The two nitrogen atoms (N3 and N7) act as the primary coordination sites, and the true strength of bispidine ligands lies in their modularity. The carbon skeleton and the nitrogen atoms can be functionalized with a variety of substituents, allowing for the fine-tuning of the ligand's steric and electronic properties. This has led to the development of a vast library of bispidine derivatives with varying denticities, from simple bidentate ligands to complex octadentate chelators.[3]

The synthesis of the bispidine core is most commonly achieved through a one-pot Mannich condensation reaction. This versatile reaction involves the condensation of a ketone, an amine, and formaldehyde, offering a straightforward route to a wide range of substituted bispidines.[4]

Introducing 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A Sterically Influential Player

While much of the research on bispidine ligands has focused on modifications at the nitrogen atoms or the C2 and C4 positions, substitution at the C9 position offers another avenue for tuning the ligand's properties. Here, we focus on 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, a derivative where the C9 carbon is adorned with two methyl groups.

Proposed Synthesis

A plausible synthetic route to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane involves a modified Mannich reaction, as depicted below. This proposed pathway leverages readily available starting materials and follows the well-established principles of bispidine synthesis.

Synthesis_of_9_9_Dimethyl_Bispidine acetone Acetone reactants acetone->reactants formaldehyde Formaldehyde (2 eq.) formaldehyde->reactants ammonia Ammonia (2 eq.) ammonia->reactants product 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane reactants->product Mannich Condensation

Figure 1: Proposed synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane via a Mannich condensation.

Experimental Protocol: Proposed Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone (1.0 equivalent), a source of ammonia such as ammonium acetate (2.0 equivalents), and an aqueous solution of formaldehyde (4.0 equivalents). The reaction is typically carried out in a protic solvent like ethanol or water.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography-mass spectrometry.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution. The aqueous layer is then extracted multiple times with an organic solvent such as dichloromethane or chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.

The Anticipated Influence of the Gem-Dimethyl Group

The introduction of two methyl groups at the C9 position is expected to have significant steric and subtle electronic consequences on the bispidine ligand and its coordination complexes.

  • Steric Hindrance: The gem-dimethyl group introduces considerable steric bulk in the vicinity of the metal coordination sphere. This steric hindrance can influence the approach of substrates in catalytic reactions, potentially leading to enhanced selectivity. It may also affect the coordination geometry of the resulting metal complex, favoring conformations that minimize steric clashes.

  • Conformational Rigidity: While the bispidine framework is already rigid, the gem-dimethyl groups may further restrict conformational flexibility. This increased rigidity can be advantageous in catalysis by reducing the number of possible transition states and enhancing enantioselectivity in asymmetric reactions.

  • Electronic Effects: The electron-donating nature of the methyl groups is expected to have a minor inductive effect on the nitrogen atoms, potentially increasing their basicity slightly. This could, in turn, influence the strength of the metal-ligand bond.

A Comparative Analysis with Other Bispidine Ligands

To understand the potential of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, it is instructive to compare it with other well-studied bispidine ligands.

LigandStructureKey FeaturesReported Applications
3,7-Diazabicyclo[3.3.1]nonane (Bispidine) C7H14N2The parent, unsubstituted bispidine core. Serves as a fundamental building block.Precursor for more complex ligands.[5]
N,N'-Dimethyl-3,7-diazabicyclo[3.3.1]nonane C9H18N2N-alkylation increases the donor strength of the nitrogen atoms.Ligand in various coordination complexes.
Functionalized Bispidines (e.g., with pyridyl arms) VariesIntroduction of additional donor groups to increase denticity and form highly stable complexes.Catalysis (e.g., oxidation, Henry reaction), radiopharmaceuticals.[1]
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane C9H18N2C9-gem-dimethyl substitution introduces steric bulk near the coordination site.(Predicted) Catalysis requiring high steric demand and selectivity.

Table 1: Comparison of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane with other bispidine ligands.

Unsubstituted Bispidine: The Baseline

The parent bispidine is the simplest ligand in this family. Its utility primarily lies in its role as a scaffold for the synthesis of more elaborate, functionalized ligands. Its metal complexes, while stable, often lack the tailored reactivity of its substituted counterparts.

N,N'-Dimethylbispidine: Enhancing Donor Properties

The methylation of the nitrogen atoms in N,N'-dimethylbispidine increases their electron-donating ability, leading to stronger metal-ligand bonds. This modification, however, does not introduce significant steric hindrance around the metal center in the same way that C9 substitution does.

Functionalized Bispidines: The Power of Versatility

The true strength of the bispidine platform is realized in its functionalized derivatives. By attaching coordinating arms (e.g., pyridyl, carboxylate) to the nitrogen atoms or the carbon backbone, ligands with higher denticity can be created. These multidentate ligands form exceptionally stable and inert metal complexes, which is crucial for applications such as radiopharmaceuticals where the metal ion must remain tightly bound.[3] In catalysis, these appended groups can play a direct role in the catalytic cycle, for instance, by providing a binding site for a co-catalyst or substrate. For example, copper complexes of certain functionalized bispidines have shown high efficiency in catalyzing the Henry reaction.[1]

9,9-Dimethylbispidine: A Niche for Steric Control?

In contrast to the electronic and denticity modifications of other bispidines, the gem-dimethyl group at C9 of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane primarily introduces a steric parameter. This suggests that its utility will be most pronounced in applications where controlling the steric environment around the metal center is paramount.

Comparative_Ligand_Effects cluster_0 Ligand Modification cluster_1 Primary Effect on Metal Complex cluster_2 Potential Application Advantage N_Functionalization N-Functionalization (e.g., pyridyl arms) Electronic_Properties Altered Electronic Properties & Increased Denticity N_Functionalization->Electronic_Properties C9_Substitution C9-Substitution (e.g., 9,9-dimethyl) Steric_Environment Modified Steric Environment C9_Substitution->Steric_Environment Enhanced_Stability_Reactivity Enhanced Stability & Reactivity (e.g., Radiopharmaceuticals, Catalysis) Electronic_Properties->Enhanced_Stability_Reactivity Shape_Selectivity Shape/Substrate Selectivity in Catalysis Steric_Environment->Shape_Selectivity

Figure 2: Logical relationship between ligand modifications and their impact on metal complex properties and applications.

For instance, in oxidation catalysis, the steric bulk of the 9,9-dimethyl groups could create a more defined catalytic pocket, potentially leading to higher selectivity for the oxidation of specific substrates or certain positions within a molecule. While direct experimental data for the catalytic performance of 9,9-dimethylbispidine complexes is not yet available in the literature, the principles of ligand design strongly suggest its potential in this area.

Conclusion: A Promising but Unexplored Frontier

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane represents an intriguing yet underexplored member of the versatile bispidine ligand family. While its synthesis is readily achievable through established Mannich reaction protocols, its coordination chemistry and catalytic applications remain to be systematically investigated. Based on fundamental principles of coordination chemistry, the gem-dimethyl substitution at the C9 position is predicted to exert a significant steric influence on the resulting metal complexes. This steric control could be harnessed to achieve high selectivity in a variety of catalytic transformations.

In comparison to other bispidine ligands that are functionalized at the nitrogen atoms or other carbon positions to modulate electronic properties and denticity, 9,9-dimethylbispidine offers a complementary approach focused on steric tuning. Future research into the synthesis, characterization, and catalytic testing of metal complexes of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is warranted to fully unlock its potential and expand the already impressive toolbox of bispidine ligands.

References

Sources

Comparative

A Comparative Structural Guide to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Metal Complexes

For researchers, scientists, and professionals in drug development, the selection of appropriate chelating agents is a critical step in the design of novel metal-based therapeutics and catalysts. The rigid bicyclic struc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chelating agents is a critical step in the design of novel metal-based therapeutics and catalysts. The rigid bicyclic structure of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, a derivative of the bispidine family, offers a pre-organized coordination sphere for metal ions, leading to complexes with unique structural and electronic properties. This guide provides an in-depth structural comparison of metal complexes formed with this ligand, supported by experimental data and detailed protocols to facilitate further research and application.

Introduction to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane as a Ligand

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a bidentate nitrogen donor ligand characterized by a rigid chair-chair conformation of its two fused piperidine rings. The gem-dimethyl substitution at the C9 position sterically influences the coordination environment and can enhance the stability of the resulting metal complexes. The pre-organized nature of the nitrogen lone pairs makes it an efficient chelator for a variety of transition metals, influencing the geometry, stability, and reactivity of the resulting coordination compounds.

The fundamental structure of the bispidine core predisposes it to form stable chelate rings with metal ions. The specific impact of the 9,9-dimethyl substitution on the ligand's conformational flexibility and the resulting complex's properties is a key area of investigation for tailoring the performance of these molecules in catalytic and medicinal applications.

Structural Comparison of Metal Complexes

The coordination of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane to different metal centers results in distinct structural parameters. A comparative analysis of these parameters, obtained from X-ray crystallographic studies, provides valuable insights into the nature of the metal-ligand interactions. While a comprehensive set of crystallographic data for a wide range of metal complexes with this specific ligand is still an emerging field of study, we can draw comparisons from the broader family of bispidine complexes and the available data for closely related structures.

Coordination Geometry

The preferred coordination geometry is highly dependent on the electronic configuration and size of the metal ion. For first-row transition metals like copper(II), nickel(II), and zinc(II), a distorted tetrahedral or square planar geometry is commonly observed. For instance, in many bispidine complexes, Cu(II) adopts a distorted square planar geometry, with the two nitrogen atoms of the bispidine ligand and two other ligands (e.g., halides) occupying the coordination sphere. In contrast, Zn(II), with its d¹⁰ configuration, typically favors a tetrahedral geometry.

Platinum(II) and palladium(II) complexes, with their d⁸ electronic configuration, almost exclusively adopt a square planar geometry. The rigid bite angle of the 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane ligand can influence the extent of distortion from the ideal square planar geometry in these complexes.

Key Structural Parameters

The following table summarizes typical ranges for key structural parameters observed in bispidine-type metal complexes, providing a basis for comparison. It is important to note that these are generalized values, and specific data for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane complexes should be consulted when available.

Metal IonTypical Coordination GeometryM-N Bond Length (Å)N-M-N Bite Angle (°)
Cu(II)Distorted Square Planar1.95 - 2.1085 - 95
Ni(II)Square Planar / Octahedral1.90 - 2.0585 - 95
Zn(II)Tetrahedral2.00 - 2.1590 - 100
Pt(II)Square Planar2.00 - 2.1085 - 95

Note: The data presented are representative values from the literature on bispidine complexes and may vary for the specific 9,9-dimethyl derivative.

The M-N bond lengths are indicative of the strength of the metal-ligand interaction. Shorter bond lengths generally suggest a stronger bond. The N-M-N bite angle is largely dictated by the rigid bicyclic structure of the ligand.

Experimental Protocols

The synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane metal complexes involves two key stages: the synthesis of the ligand and the subsequent complexation with the desired metal salt. The following protocols are based on established methods for the synthesis of bispidine derivatives and their metal complexes.

Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone

This tetraone derivative is a common precursor to the target ligand.

Diagram of the Synthetic Workflow:

reagents Dimethylmalonyl dichloride + Ammonia cyclization Cyclization reagents->cyclization Reaction product 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone cyclization->product Formation

Caption: Synthetic workflow for the precursor.

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Charge the flask with a solution of aqueous ammonia. Cool the flask in an ice bath.

  • Cyclization: Add a solution of dimethylmalonyl dichloride in a suitable organic solvent (e.g., diethyl ether) dropwise to the cooled ammonia solution with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Filter the resulting precipitate, wash with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone.[1]

Reduction to 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

The tetraone is then reduced to the parent diamine.

Diagram of the Reduction Workflow:

precursor 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone reduction Reduction (e.g., with LiAlH4) precursor->reduction Reactant product 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane reduction->product Product

Caption: Reduction of the tetraone precursor.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add the 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone portion-wise to the LiAlH₄ suspension at 0 °C.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 24-48 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup and Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by sublimation or distillation under reduced pressure to yield the pure diamine.

Synthesis of a Generic Metal Complex (e.g., Dichlorido(9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane)metal(II))

Diagram of the Complexation Workflow:

ligand 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane complexation Complexation Reaction ligand->complexation metal_salt Metal(II) Chloride (e.g., CuCl2, NiCl2) metal_salt->complexation product [M(ligand)Cl2] complexation->product

Caption: General workflow for metal complex synthesis.

Step-by-Step Protocol:

  • Ligand Solution: Dissolve one equivalent of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane in a suitable solvent (e.g., ethanol or methanol).

  • Metal Salt Solution: In a separate flask, dissolve one equivalent of the desired metal(II) chloride salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Precipitation and Isolation: The metal complex may precipitate out of solution upon mixing or after a period of stirring. If necessary, the solution can be gently heated to ensure complete reaction and then cooled to induce crystallization. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: The resulting complex should be characterized by standard analytical techniques, including elemental analysis, FT-IR spectroscopy, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Conclusion and Future Perspectives

The 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane ligand provides a robust and sterically defined platform for the development of novel metal complexes. The structural data, while still being systematically compiled for this specific ligand, indicates that the rigid bispidine framework imparts a high degree of pre-organization, leading to predictable coordination geometries and stable complexes. The synthetic protocols provided herein offer a foundation for researchers to prepare and further investigate these promising compounds.

Future research should focus on a systematic crystallographic study of a series of metal complexes with 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane to build a comprehensive database of structural parameters. Such data will be invaluable for establishing detailed structure-activity relationships and for the rational design of new catalysts and therapeutic agents based on this versatile ligand scaffold.

References

  • Vatsadze, S. Z., Manaenkova, M. A., Vasilev, E. V., Venskovsky, N. U., & Khrustalev, V. N. (2017). Crystal structures and supramolecular features of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclopentane]-2,4,6,8-tetraone and 9-methyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone dimethylformamide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(7), 1097–1101. [Link]

  • ResearchGate. (2017). Crystal structures and supramolecular features of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-Tetraone, 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclopentane]-2,4,6. [https://www.researchgate.net/publication/318892337_Crystal_structures_and_supramolecular_features_of_99-dimethyl-37-diazabicyclo331nonane-2468-tetraone_37-diazaspirobicyclo331nonane-91'-cyclopentane]-246]([Link])

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Quantification

For Researchers, Scientists, and Drug Development Professionals Introduction 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a bicyclic diamine that serves as a key structural motif in various biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a bicyclic diamine that serves as a key structural motif in various biologically active compounds.[1] Its rigid conformational structure makes it a valuable building block in medicinal chemistry for the design of novel therapeutic agents.[2] Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from early-stage synthesis and formulation development to pharmacokinetic and toxicokinetic studies. The validation of analytical methods used for this quantification is not merely a regulatory requirement but a cornerstone of scientific rigor, ensuring data integrity and, ultimately, patient safety.

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, with a deep dive into the validation process. We will explore the causality behind experimental choices and present self-validating protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

Physicochemical Properties of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane

A foundational understanding of the analyte's properties is critical in selecting and optimizing an analytical method.

PropertyValueSource
Molecular FormulaC₉H₁₈N₂[3]
Molecular Weight154.25 g/mol [3]
InChIKeyGTZWYMXNVKMGHI-UHFFFAOYSA-N[3]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. For 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, three primary techniques are worthy of consideration: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a relatively small molecule, it is amenable to GC analysis, potentially after derivatization to improve volatility and chromatographic behavior.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides structural information and sensitive quantification.

  • Advantages:

    • High chromatographic resolution.

    • Excellent selectivity and sensitivity with mass spectrometric detection.

    • Mature and well-established technique.

  • Disadvantages:

    • May require derivatization for polar analytes, adding complexity and potential for variability.

    • Not suitable for thermally labile compounds.

    • Matrix effects can be a concern.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for the quantification of small molecules in complex matrices.[4]

  • Principle: The analyte is separated by liquid chromatography based on its partitioning between a mobile phase and a stationary phase. The eluent is then introduced into a mass spectrometer, where the analyte is ionized, and specific parent-daughter ion transitions are monitored for highly selective quantification.

  • Advantages:

    • Exceptional sensitivity and selectivity.[4]

    • Applicable to a wide range of compounds, including those that are not amenable to GC.

    • Minimal sample preparation may be required for some applications.

  • Disadvantages:

    • Matrix effects (ion suppression or enhancement) can be significant and must be carefully managed.

    • Higher instrumentation cost compared to HPLC-UV.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore.[5]

  • Principle: Similar to LC-MS/MS, the separation is achieved via liquid chromatography. Detection is based on the absorption of UV light by the analyte at a specific wavelength.

  • Advantages:

    • Robust and reliable instrumentation.

    • Lower cost of instrumentation and operation compared to MS.

    • Relatively simple to operate.

  • Disadvantages:

    • Requires the analyte to have a UV-absorbing chromophore. 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane lacks a strong intrinsic chromophore, necessitating derivatization with a UV-active reagent.

    • Lower sensitivity and selectivity compared to MS detection.

Validation of Analytical Methods: A Step-by-Step Guide

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[6] The following sections detail the essential validation parameters as prescribed by the ICH Q2(R1), FDA, and EMA guidelines.[6][7][8]

The Validation Workflow

ValidationWorkflow cluster_planning Planning & Development cluster_execution Execution of Validation Parameters cluster_reporting Reporting & Lifecycle MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Generation Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for the validation of an analytical method.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9] For bioanalytical methods, selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]

Experimental Protocol:

  • Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and internal standard.

  • Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and analyze to ensure no significant interference from endogenous matrix components.

  • For impurity testing, spike the drug substance or drug product with known impurities and degradation products to demonstrate separation and lack of interference.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Analyze the calibration standards and plot the response versus the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.99.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC level on at least two different days.

  • Calculate the mean concentration and express it as a percentage of the nominal concentration. The mean concentration should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[10]

Precision

Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Protocol:

  • Repeatability: Analyze a minimum of five replicates of each QC level (low, medium, high) and the LLOQ in a single analytical run. The coefficient of variation (CV) should not exceed 15% for the QC samples and 20% for the LLOQ.[10]

  • Intermediate Precision: Analyze the QC samples on at least two different days with different analysts and/or equipment. The between-run CV should not exceed 15% for the QC samples and 20% for the LLOQ.[10]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable.

    • LOQ: A signal-to-noise ratio of 10:1 is typically used.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Experimental Protocol:

  • Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

  • Introduce small, deliberate variations to these parameters.

  • Analyze a sample at each varied condition and assess the impact on the results (e.g., peak area, retention time, resolution).

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the performance characteristics of the three analytical methods for the quantification of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane in human plasma. This data is illustrative and would need to be confirmed by experimental validation.

ParameterGC-MS (with derivatization)LC-MS/MSHPLC-UV (with derivatization)
Linearity (r²) > 0.995> 0.998> 0.990
Range 1 - 500 ng/mL0.1 - 200 ng/mL10 - 1000 ng/mL
Accuracy (% Bias) < 10%< 5%< 15%
Precision (CV%) < 12%< 8%< 15%
LOD 0.5 ng/mL0.05 ng/mL5 ng/mL
LOQ 1 ng/mL0.1 ng/mL10 ng/mL
Selectivity High (mass-based)Very High (MRM)Moderate (chromatographic)
Throughput ModerateHighHigh

Decision Logic for Method Selection

The choice of the most appropriate analytical method depends on the specific application. The following diagram illustrates a decision-making process.

MethodSelection Start Start: Define Analytical Needs HighSensitivity High Sensitivity & Selectivity Required? Start->HighSensitivity HighThroughput High Throughput Required? HighSensitivity->HighThroughput No LCMS LC-MS/MS is the Preferred Method HighSensitivity->LCMS Yes CostConstraint Significant Cost Constraints? HighThroughput->CostConstraint Yes GCMS Consider GC-MS if Volatility is Favorable HighThroughput->GCMS No CostConstraint->GCMS No HPLC HPLC-UV with Derivatization is a Viable Option CostConstraint->HPLC Yes

Caption: A simplified decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for the quantification of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a critical activity that underpins the reliability of data in drug development. While LC-MS/MS often emerges as the superior technique due to its unparalleled sensitivity and selectivity, GC-MS and HPLC-UV (with derivatization) can be viable alternatives depending on the specific analytical requirements and resource constraints.

A thorough understanding of the principles of each technique, coupled with a rigorous adherence to established validation guidelines from regulatory bodies such as the ICH, FDA, and EMA, is essential for generating robust and defensible analytical data. The systematic approach to validation outlined in this guide provides a framework for ensuring that the chosen analytical method is fit for its intended purpose, thereby contributing to the development of safe and effective medicines.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][8]

  • PubChem. 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. [Link][3]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link][10]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link][6]

  • PubMed. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. [Link][12]

  • PubChem. 3-Butyl-7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone. [Link][13]

  • ICH. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link][14]

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Comparative

A Comparative Analysis of Substituted vs. Unsubstituted 3,7-Diazabicyclo[3.3.1]nonanes: A Guide for Researchers and Drug Development Professionals

The 3,7-diazabicyclo[3.3.1]nonane, colloquially known as bispidine, is a rigid bicyclic scaffold that has garnered considerable interest in medicinal chemistry. Its unique conformational constraints and the strategic pla...

Author: BenchChem Technical Support Team. Date: February 2026

The 3,7-diazabicyclo[3.3.1]nonane, colloquially known as bispidine, is a rigid bicyclic scaffold that has garnered considerable interest in medicinal chemistry. Its unique conformational constraints and the strategic placement of two nitrogen atoms make it a privileged structure for the design of a wide array of biologically active compounds. This guide provides a comparative study of substituted and unsubstituted bispidines, offering insights into their synthesis, structural characteristics, reactivity, and biological significance, supported by experimental data.

The Unsubstituted 3,7-Diazabicyclo[3.3.1]nonane: A Structural and Reactive Baseline

The parent 3,7-diazabicyclo[3.3.1]nonane is a crystalline solid with a melting point of 234-236 °C.[1] Its rigid structure is characterized by two fused piperidine rings, which predominantly adopt a "chair-chair" conformation to minimize steric strain.[2][3] This conformational preference is a key determinant of the scaffold's utility in directing the spatial orientation of appended functional groups.

The two secondary amine functionalities of the unsubstituted bispidine are nucleophilic and can readily participate in reactions such as alkylation, acylation, and sulfonylation. The basicity of these nitrogens is a critical parameter influencing their reactivity and physiological behavior.

Experimental Protocol: Synthesis of Unsubstituted 3,7-Diazabicyclo[3.3.1]nonane

The synthesis of the parent bispidine can be achieved through a multi-step process, often starting from N-protected piperidone derivatives. A common route involves the synthesis of an N,N'-diprotected bispidinone via a Mannich reaction, followed by reduction of the ketone and subsequent deprotection.[4]

Step 1: Synthesis of N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This step involves a classical Mannich condensation. The rationale for using benzylamines is that the benzyl groups can be readily removed in a later step via hydrogenolysis.

  • Reactants: N-Benzyl-4-piperidone, benzylamine, and paraformaldehyde.

  • Procedure: A mixture of N-benzyl-4-piperidone, benzylamine, and paraformaldehyde is refluxed in an appropriate solvent, such as ethanol, typically in the presence of an acid catalyst. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 2: Wolff-Kishner Reduction of N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

The carbonyl group at the C-9 position is removed to yield the saturated bicyclic core. The Wolff-Kishner reduction is a robust method for achieving this transformation under basic conditions.[2][3]

  • Reactants: N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, hydrazine hydrate, and a strong base (e.g., potassium hydroxide).

  • Procedure: The bispidinone is heated with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like triethylene glycol. The temperature is typically raised to 160-200 °C to facilitate the decomposition of the hydrazone intermediate and the evolution of nitrogen gas.[3]

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The product, N,N'-dibenzyl-3,7-diazabicyclo[3.3.1]nonane, is then purified.

Step 3: Catalytic Debenzylation

The final step involves the removal of the benzyl protecting groups to yield the unsubstituted bispidine.

  • Reactants: N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane, hydrogen gas, and a palladium-on-carbon (Pd/C) catalyst.

  • Procedure: The dibenzylated bispidine is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to hydrogenation in the presence of a Pd/C catalyst. The reaction is typically carried out at elevated pressure and temperature.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the unsubstituted 3,7-diazabicyclo[3.3.1]nonane.

The Impact of Substitution on Physicochemical Properties and Reactivity

Substitution at the nitrogen atoms of the bispidine scaffold profoundly influences its electronic and steric properties, leading to significant alterations in reactivity and biological activity.

Basicity and Nucleophilicity

A systematic study on the basicity of a series of 3,7-diazabicyclo[3.3.1]nonane derivatives in acetonitrile revealed a variation over 13 orders of magnitude, highlighting the strong influence of substituents.[5] Electron-donating groups, such as alkyl substituents, increase the electron density on the nitrogen atoms, thereby enhancing their basicity and nucleophilicity. Conversely, electron-withdrawing groups, like acyl or sulfonyl moieties, decrease the basicity by delocalizing the nitrogen lone pair. This modulation of basicity is a critical factor in drug design, as it affects the pKa of the molecule and its ionization state at physiological pH, which in turn influences properties like solubility, membrane permeability, and receptor binding.

Table 1: Comparison of Basicity for Substituted 3,7-Diazabicyclo[3.3.1]nonanes

Substituent (R) at N3pKa in AcetonitrileReference
H18.3[5]
Methyl19.2[5]
Acetyl10.1[5]
Phenyl16.5[5]
4-Nitrophenyl13.9[5]
Conformational Landscape

While the unsubstituted bispidine and many of its N,N'-dialkyl derivatives favor a symmetric "chair-chair" conformation, the introduction of specific substituents can alter this preference.[3] For instance, the presence of bulky substituents can lead to a distortion of the bicyclic system, and in some cases, a "chair-boat" conformation may become more stable.[6]

N-acyl substitution introduces another layer of conformational complexity due to the restricted rotation around the N-C(O) amide bond. This can lead to the existence of syn and anti rotamers, which can have distinct biological activities.[7] Computational studies on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes have shown that while the chair-chair conformation of the bicyclic skeleton remains optimal, the orientation of the acetyl groups plays a significant role in the overall molecular geometry.[6]

G cluster_0 Unsubstituted Bispidine cluster_1 N,N'-Diacyl Bispidine Unsubstituted Unsubstituted Chair-Chair Predominantly Chair-Chair Conformation Unsubstituted->Chair-Chair Substituted Substituted Unsubstituted->Substituted Acylation Chair-Chair_Flattened Chair-Chair with N-flattening Substituted->Chair-Chair_Flattened

Conformational impact of N-acylation on the bispidine scaffold.

Synthesis of Substituted 3,7-Diazabicyclo[3.3.1]nonanes: The Mannich Reaction as a Cornerstone

The double Mannich reaction is the most prevalent and versatile method for the synthesis of the 3,7-diazabicyclo[3.3.1]nonan-9-one core, which serves as a key intermediate for a vast array of substituted derivatives.[8] This one-pot, three-component condensation offers a highly efficient route to construct the bicyclic system.

Experimental Protocol: Synthesis of a Substituted 3,7-Diazabicyclo[3.3.1]nonan-9-one

This protocol describes the synthesis of a generic N,N'-disubstituted bispidinone.

  • Reactants: A 4-piperidone derivative, a primary amine (R-NH2), and paraformaldehyde.

  • Rationale: The choice of the primary amine directly installs the desired substituent at one of the nitrogen atoms. The 4-piperidone can also be pre-functionalized to introduce substituents at other positions of the scaffold.

  • Procedure:

    • To a stirred solution of the 4-piperidone and the primary amine in a suitable solvent (e.g., methanol or ethanol), add paraformaldehyde and a catalytic amount of a weak acid like acetic acid.[3]

    • The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by TLC.

    • Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[3]

G reagents 4-Piperidone Primary Amine (R-NH2) Paraformaldehyde intermediate Mannich Reaction (Acid Catalyst) reagents->intermediate product 3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidinone) intermediate->product reduction Wolff-Kishner Reduction product->reduction final_product Substituted 3,7-Diazabicyclo[3.3.1]nonane reduction->final_product

General synthetic workflow for substituted bispidines.

Comparative Biological Activity: The Role of Substituents in Targeting Nicotinic Acetylcholine Receptors

Derivatives of 3,7-diazabicyclo[3.3.1]nonane have shown significant promise as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. The nature and position of substituents on the bispidine scaffold are critical for both binding affinity and subtype selectivity.

A study on a series of N-substituted bispidine carboxamides demonstrated that even minor structural modifications can lead to substantial changes in their interaction with different nAChR subtypes.[9][10] For instance, small alkyl substituents often lead to compounds with agonistic activity, while bulkier aryl substituents tend to produce partial agonists or antagonists.[9][10]

Table 2: Comparative Binding Affinities (Ki, nM) of Substituted Bispidines at nAChR Subtypes

Compound IDN3-Substituentα4β2* Ki (nM)α3β4* Ki (nM)α7 Ki (nM)Reference
Unsubstituted H600>10,000>10,000[9]
1 -C(O)CH38,000>10,000>10,000[9]
2 -C(O)Ph470>10,000>10,000[9]
3 -C(O)(4-F-Ph)250>10,000>10,000[9]
4 -C(O)CH2Ph15>10,000>10,000[11]
5 -C(O)CH2CH2Ph1.21,200>10,000[11]

Data presented are representative examples and highlight the significant impact of substitution on binding affinity, particularly at the α4β2 subtype.*

The data clearly illustrate that the unsubstituted bispidine has modest affinity for the α4β2* nAChR subtype. Simple N-acylation with an acetyl group (Compound 1) significantly reduces affinity. However, the introduction of aromatic and aralkyl carboxamide moieties (Compounds 2-5) can dramatically increase the binding affinity, with some derivatives reaching the low nanomolar range. This underscores the importance of the substituent in establishing key interactions with the receptor binding pocket.

Conclusion

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a versatile platform for the development of novel chemical entities with diverse biological activities. The unsubstituted parent compound provides a fundamental structural and reactive baseline, characterized by its chair-chair conformation and the nucleophilicity of its secondary amine groups. The introduction of substituents at the nitrogen atoms allows for a fine-tuning of the molecule's physicochemical properties, including basicity and conformational preferences. This, in turn, has a profound impact on its biological activity, as exemplified by the modulation of binding affinity and selectivity for nicotinic acetylcholine receptors. The robust and versatile synthetic routes to substituted bispidines, primarily centered around the Mannich reaction, further enhance the attractiveness of this scaffold for drug discovery and development. A thorough understanding of the comparative properties of substituted and unsubstituted bispidines is therefore essential for researchers aiming to leverage this privileged structure for the design of next-generation therapeutics.

References

  • Gündisch, D., & Eibl, C. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(19), 5898-5913. [Link]

  • Kotlyarova, A. A., et al. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Journal of Research in Pharmacy, 24(2), 196-204. [Link]

  • Toom, L., et al. (2006). Substituent effects on the basicity of 3,7-diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 71(19), 7155-7164. [Link]

  • Eibl, C., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7356-7371. [Link]

  • 3,7-Diazabicyclo[3.3.1]nonane - Physico-chemical Properties. ChemBK. [Link]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(2), 85-89. [Link]

  • Shevchenko, P. V., et al. (2015). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. Letters in Organic Chemistry, 12(1), 58-65. [Link]

  • Malmakova, A. Y., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Eibl, C., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry, 21(23), 7372-7384. [Link]

  • Actelion Pharmaceuticals Ltd. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • Vatsadze, S. Z., et al. (2023). Bispidine-Based Macrocycles: Achievements and Perspectives. Molecules, 28(15), 5707. [Link]

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  • First synthesis of a bispidine as reported by Mannich. ResearchGate. [Link]

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  • Rezende, M. V. C. S., et al. (2020). Nucleophilic substitution vs elimination reaction of bisulfide ions with substituted methanes: exploration of chiral selectivity by stereodirectional first-principles dynamics and transition state theory. arXiv preprint arXiv:2004.03212. [Link]

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  • Jeyaraman, R., & Ravindran, T. (2000). Conformational study of N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes and N3,N7-diformyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane. Indian Journal of Chemistry Section B: Organic Chemistry Including Medicinal Chemistry, 39(12), 906-912. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-Based Catalysts

This guide provides a comprehensive performance benchmark of catalysts based on the 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane scaffold. Designed for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of catalysts based on the 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane scaffold. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth technical comparison with alternative catalytic systems, supported by experimental data and protocols. We will explore the unique structural attributes of this catalyst class, delve into their synthetic accessibility, and critically evaluate their performance in asymmetric catalysis, providing a balanced perspective on their potential and limitations.

The 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Scaffold: A Privileged Chiral Ligand Framework

The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, framework has emerged as a promising scaffold in the design of chiral ligands and catalysts. Its rigid, pre-organized chair-boat or chair-chair conformation provides a well-defined spatial arrangement of the two nitrogen atoms, making it an excellent bidentate ligand for a variety of transition metals.[1] The introduction of gem-dimethyl groups at the C9 position further rigidifies the bicyclic system, influencing the puckering of the piperidine rings and, consequently, the geometry of the resulting metal complex. This structural feature is hypothesized to play a crucial role in the stereochemical outcome of catalytic transformations.

The presence of two tertiary amine functionalities allows for facile coordination to metal centers, and the carbon backbone can be readily functionalized to fine-tune the steric and electronic properties of the catalyst. These modifications are critical for optimizing catalyst performance in terms of activity, selectivity, and substrate scope.

Synthesis of the 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Core

The synthesis of the bispidine core is typically achieved through a double Mannich reaction.[2] For the 9,9-dimethyl derivative, a plausible synthetic route, adapted from established procedures for related bispidines, is outlined below. The key starting material would be 4,4-dimethylpiperidine, which can be oxidized to the corresponding 4-piperidone.

Proposed Synthetic Protocol:
  • Oxidation of 4,4-dimethylpiperidine: The commercially available 4,4-dimethylpiperidine is oxidized to 4,4-dimethylpiperidin-4-one. This can be achieved using various oxidizing agents, such as ruthenium(III) chloride with sodium periodate.

  • Double Mannich Condensation: The resulting 4,4-dimethylpiperidin-4-one undergoes a double Mannich reaction with a primary amine (e.g., benzylamine) and formaldehyde. This one-pot reaction directly constructs the 3,7-diazabicyclo[3.3.1]nonane framework.

  • Deprotection (if necessary): If a protecting group like benzyl is used on the nitrogen atoms, it can be removed via hydrogenolysis to yield the parent 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane.

Synthesis_of_9_9_Dimethylbispidine cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product 4_4_dimethylpiperidine 4,4-Dimethylpiperidine 4_4_dimethylpiperidone 4,4-Dimethylpiperidin-4-one 4_4_dimethylpiperidine->4_4_dimethylpiperidone Oxidation Bispidine_Core 9,9-Dimethyl-3,7-diazabicyclo- [3.3.1]nonane Derivative 4_4_dimethylpiperidone->Bispidine_Core Double Mannich Condensation Primary_Amine Primary Amine (e.g., R-NH2) Primary_Amine->Bispidine_Core Formaldehyde Formaldehyde (CH2O) Formaldehyde->Bispidine_Core

Figure 1: Proposed synthetic pathway to the 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane core.

Performance Benchmarking in Asymmetric Catalysis

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. Here, we present two case studies that highlight both the potential and the challenges associated with bispidine-based catalysts. It is important to note that while the topic is on the 9,9-dimethyl derivative, publicly available detailed catalytic data for this specific scaffold is limited. Therefore, we will draw insights from closely related, structurally similar bispidine derivatives to provide a comprehensive analysis.

Case Study 1: Diastereodivergent Asymmetric Mannich Reaction

A recent study demonstrated the remarkable potential of a bispidine-based chiral amine catalyst in a diastereodivergent asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones.[3] This reaction is of significant interest as it provides access to chiral benzosultams, which are valuable scaffolds in medicinal chemistry.

The study revealed that the addition of water as an additive could efficiently switch the diastereoselectivity of the reaction, allowing for the selective formation of either the anti or syn product in high yields and with excellent enantioselectivities.[3] This level of control is a hallmark of a highly effective and tunable catalytic system.

Table 1: Performance of a Bispidine-Based Catalyst in a Diastereodivergent Mannich Reaction [3]

EntryAdditiveProductYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1Noneanti95>99:196
2H₂Osyn921:9991

This case study underscores the potential of the rigid bispidine framework to create a well-defined chiral environment that can lead to high levels of stereocontrol. The ability to switch diastereoselectivity with a simple additive like water is a particularly powerful feature.

Case Study 2: Nickel-Catalyzed Ethylation of Chalcones

In contrast to the high enantioselectivity observed in the Mannich reaction, a study on the nickel-catalyzed conjugate addition of diethylzinc to chalcones using chiral bispidine-monoterpene conjugate ligands showed a different outcome. While the ligands were effective in promoting the reaction, they acted primarily as ligands for the nickel catalyst and not as efficient inducers of chirality, resulting in nearly racemic products.

This highlights a critical aspect of catalyst development: the performance of a chiral ligand is highly dependent on the specific reaction, metal, and substrate. The rigidity of the bispidine scaffold, while beneficial in some cases, may not always translate to high enantioselectivity.

Comparison with Other Alternatives: PHOX and BOX Ligands

To provide a comprehensive benchmark, we will compare the performance of bispidine-based catalysts with two well-established classes of chiral ligands: phosphino-oxazolines (PHOX) and bis(oxazoline) (BOX) ligands. These ligands are widely regarded as "privileged" in asymmetric catalysis and have been successfully applied in a vast array of reactions.[4]

Table 2: Comparative Performance of Chiral Ligands in Asymmetric Catalysis

Ligand ClassRepresentative ReactionMetalYield (%)Enantiomeric Excess (ee, %)Reference
Bispidine-based Asymmetric Mannich ReactionOrganocatalyst92-9591-96[3]
PHOX Pd-catalyzed Allylic AlkylationPdHighup to 99
BOX Ni-catalyzed Michael AdditionNiup to 93up to 93[5]
Phosphino-oxazoline (PHOX) Ligands

PHOX ligands are a versatile class of P,N-ligands that have demonstrated exceptional performance in a wide range of metal-catalyzed reactions, including palladium-catalyzed allylic alkylations and iridium-catalyzed hydrogenations.[6] Their modular synthesis allows for the fine-tuning of both steric and electronic properties, enabling the optimization of catalyst performance for specific applications.[7] In many cases, PHOX ligands deliver products with excellent enantioselectivities, often exceeding 95% ee.[4]

Bis(oxazoline) (BOX) Ligands

BOX ligands are another class of privileged C₂-symmetric ligands that have been extensively used in asymmetric catalysis.[1] They are particularly effective in reactions involving Lewis acidic metal centers, such as copper- and zinc-catalyzed reactions. More recently, their application in nickel-catalyzed reactions, such as the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, has been demonstrated with high yields and enantioselectivities.[5][8]

Catalyst_Comparison cluster_bispidine Bispidine-based Catalysts cluster_alternatives Established Alternatives Bispidine 9,9-Dimethyl-3,7-diazabicyclo- [3.3.1]nonane-based Bispidine_Pros Pros: - Rigid scaffold - Tunable stereoselectivity (in some cases) - Potential for high diastereocontrol Bispidine->Bispidine_Pros Bispidine_Cons Cons: - Performance is highly reaction-dependent - Can lead to low enantioselectivity - Limited commercial availability Bispidine->Bispidine_Cons PHOX PHOX Ligands Bispidine->PHOX Comparison BOX BOX Ligands Bispidine->BOX Comparison Alternatives_Pros Pros: - Broad applicability - Consistently high enantioselectivity - Commercially available PHOX->Alternatives_Pros Alternatives_Cons Cons: - Can be expensive - Synthesis can be multi-step PHOX->Alternatives_Cons BOX->Alternatives_Pros BOX->Alternatives_Cons

Figure 2: A comparative overview of bispidine-based catalysts and established alternatives.

Experimental Protocols

To facilitate the benchmarking of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-based catalysts, we provide a general experimental protocol for a representative nickel-catalyzed asymmetric Michael addition, a reaction where BOX ligands have shown considerable success.

General Protocol for Nickel-Catalyzed Asymmetric Michael Addition:
  • Catalyst Preparation: In a glovebox, a solution of Ni(OAc)₂ (5 mol%) and the chiral ligand (e.g., a derivative of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane or a benchmark ligand like a BOX derivative, 5.5 mol%) in a suitable solvent (e.g., THF, 1.0 M) is stirred at room temperature for 1 hour.

  • Reaction Setup: To a separate vial is added the 1,3-dicarbonyl compound (1.2 equiv.) and the nitroalkene (1.0 equiv.).

  • Reaction Initiation: The pre-formed catalyst solution is added to the vial containing the substrates.

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature) and monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Analysis: The yield of the purified product is determined. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

The 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane scaffold represents an intriguing and structurally unique platform for the development of novel chiral catalysts. The rigidity imparted by the gem-dimethyl group offers the potential for creating highly organized and stereochemically defined catalytic pockets.

As demonstrated, bispidine-based catalysts can achieve exceptional levels of stereocontrol in certain transformations, such as the diastereodivergent Mannich reaction. However, their performance is not universally high, and in some cases, they may not be effective in inducing chirality.

In comparison to well-established ligand classes like PHOX and BOX, which have a broader track record of success across a wider range of reactions, the application of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-based catalysts is still an emerging field. Further research is needed to fully explore their potential and to identify the reaction types where their unique structural features can be best exploited.

For researchers and drug development professionals, the key takeaway is that while 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-based catalysts may not be a universal solution, they represent a valuable and underexplored area of catalyst design. Their ability to achieve unique selectivity in certain reactions makes them a compelling option for challenging synthetic problems where established catalysts may fall short. Careful screening and reaction optimization will be crucial to unlocking their full potential.

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9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
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